3,4-Difluorobenzyl bromide
Description
The exact mass of the compound 4-(Bromomethyl)-1,2-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(bromomethyl)-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIFTOPVKWDHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234239 | |
| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-01-0 | |
| Record name | 3,4-Difluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1,2-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Difluorobenzyl Bromide (CAS: 85118-01-0) for Researchers and Drug Development Professionals
Introduction
3,4-Difluorobenzyl bromide is a fluorinated organic compound that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable reagent for introducing the 3,4-difluorobenzyl moiety into a wide range of molecules. This modification can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85118-01-0 | [2] |
| Molecular Formula | C₇H₅BrF₂ | [2] |
| Molecular Weight | 207.02 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 59-61 °C at 3.5 mmHg | [3] |
| Density | 1.618 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.526 | |
| Flash Point | 79 °C (174.2 °F) - closed cup | |
| Solubility | Insoluble in water, soluble in common organic solvents. | |
| SMILES String | C1=CC(=C(C=C1CBr)F)F | |
| InChI Key | JJIFTOPVKWDHJI-UHFFFAOYSA-N |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: this compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the radical bromination of 3,4-difluorotoluene (B1333485). This method typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[4][5][6][7]
Experimental Protocol: Radical Bromination of 3,4-Difluorotoluene
Objective: To synthesize this compound from 3,4-difluorotoluene.
Materials:
-
3,4-Difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or flash chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorotoluene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).
-
Add a sufficient volume of carbon tetrachloride to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS to assess the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the benzylic carbon towards nucleophiles. This reactivity is harnessed in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry.
Key Reactions:
-
Alkylation of Heterocycles: It is widely used to alkylate nitrogen, oxygen, and sulfur-containing heterocycles, which are common scaffolds in drug molecules.
-
Formation of Ethers and Esters: It reacts with alcohols and carboxylates to form the corresponding ethers and esters.
-
Protecting Group Chemistry: The 3,4-difluorobenzyl group can be used as a protecting group for alcohols and amines.
Application in the Synthesis of TRPM8 Antagonists
A significant application of substituted benzyl (B1604629) bromides, including this compound, is in the synthesis of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[8] TRPM8 is a sensor for cold temperatures and menthol (B31143) and is implicated in pain and inflammatory conditions.[1][9][10][11][12] Benzothiophene-based phosphonates are a class of potent TRPM8 antagonists, and their synthesis can utilize this compound to introduce the desired difluorobenzyl moiety.[8]
Experimental Workflow: Synthesis of a Benzothiophene-Based Phosphonate TRPM8 Antagonist
References
- 1. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 85118-01-0 [chemicalbook.com]
- 4. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The design and synthesis of novel, phosphonate-containing transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scraping through the ice: uncovering the role of TRPM8 in cold transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Sensory-Labeled Line for Cold: TRPM8-Expressing Sensory Neurons Define the Cellular Basis for Cold, Cold Pain, and Cooling-Mediated Analgesia | Journal of Neuroscience [jneurosci.org]
An In-depth Technical Guide on the Physical Properties of 3,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,4-Difluorobenzyl bromide (CAS No. 85118-01-0).[1][2][3][4][5][6] An essential building block in synthetic and medicinal chemistry, this compound is noted for its role in the development of fluorinated organic molecules, which can enhance the biological activity and stability of target compounds.[1] This guide is intended to serve as a key resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical investigations.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for the purification of its derivatives. The compound is typically a colorless to red or green clear liquid at room temperature.[1][5]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₇H₅BrF₂ | [1][4][6] |
| Molecular Weight | 207.02 g/mol | [1][2][4][6] |
| Appearance | Colorless to red to green clear liquid | [1][5] |
| Form | Liquid | [2] |
| Boiling Point | 59-61 °C at 3.5 mmHg[5][7] | 61 °C at 4 mmHg[1] |
| Density | 1.618 g/mL at 25 °C[2][5] | 1.63 g/mL[1] |
| Refractive Index | n20/D 1.526[2][5] | n20D 1.52[1] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [2][7] |
| Melting Point | Not available | [7] |
| Solubility | Not available | [7] |
Experimental Protocols
1. Determination of Boiling Point (Reduced Pressure):
The boiling point of this compound is reported at reduced pressure, which is a common technique for compounds that may decompose at their atmospheric boiling point.
-
Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask containing the sample and boiling chips, a condenser, and a receiving flask.
-
Procedure:
-
The sample is placed in the distillation flask with boiling chips to ensure smooth boiling.
-
The system is sealed and the vacuum pump is used to reduce the pressure to the desired level (e.g., 3.5 or 4 mmHg), which is monitored by the manometer.
-
The sample is gradually heated using the heating mantle.
-
The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
-
2. Measurement of Density:
The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a temperature-controlled water bath.
-
Procedure (using a pycnometer):
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that comes out of the capillary is wiped off.
-
The filled pycnometer is placed in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
The pycnometer is removed, dried, and weighed again.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density (e.g., distilled water).
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3. Determination of Refractive Index:
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
-
Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature bath.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the sample are placed on the prism of the refractometer.
-
The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read from the scale, typically at the sodium D-line (589 nm) and at a specific temperature (e.g., 20 °C).
-
Application in Synthesis: A Workflow
This compound is a versatile reagent in organic synthesis, primarily used to introduce the 3,4-difluorobenzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the presence of fluorine atoms can significantly alter the compound's properties.
Caption: Synthetic workflow of this compound.
This diagram illustrates the typical synthetic utility of this compound. As an electrophile, it readily reacts with various nucleophiles in substitution or coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The resulting 3,4-difluorobenzylated products can then be further elaborated into complex molecules for applications in pharmaceuticals, agrochemicals, and material science.[1]
References
Spectroscopic Profile of 3,4-Difluorobenzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,4-Difluorobenzyl bromide (CAS No: 85118-01-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.
Compound Information:
-
Molecular Formula: C₇H₅BrF₂[1]
-
Molecular Weight: 207.02 g/mol [1]
-
Appearance: Colorless to pale yellow liquid[1]
-
Density: 1.618 g/mL at 25 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The data presented below are predicted values based on established chemical shift principles and analysis of similar fluorinated aromatic compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the benzylic protons (-CH₂Br) and the three aromatic protons.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₂Br | ~ 4.45 | Singlet (s) | N/A | 2H |
| Ar-H | ~ 7.10 - 7.40 | Multiplet (m) | N/A | 3H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to C-F coupling, the signals for the fluorine-bearing carbons will appear as doublets.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | ~ 32 |
| C-1 (C-CH₂Br) | ~ 137 |
| C-2 | ~ 118 |
| C-3 (C-F) | ~ 151 (d, ¹JCF ≈ 248 Hz) |
| C-4 (C-F) | ~ 150 (d, ¹JCF ≈ 248 Hz) |
| C-5 | ~ 117 |
| C-6 | ~ 125 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations of the aromatic ring, C-H bonds, and the C-F and C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1280 - 1100 | C-F Stretch | Strong |
| ~ 1220 | CH₂ Wag | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
| 600 - 500 | C-Br Stretch | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this analysis. A key feature in the mass spectrum of this compound is the presence of two peaks for bromine-containing fragments of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
| m/z (mass/charge) | Proposed Fragment | Notes |
| 206 / 208 | [C₇H₅BrF₂]⁺ | Molecular ion peak (M⁺) and M+2 peak, characteristic of a single bromine atom. |
| 127 | [C₇H₅F₂]⁺ | Loss of a bromine radical (•Br). This is the base peak, representing the stable 3,4-difluorobenzyl cation. |
| 107 | [C₆H₄F]⁺ | Loss of HF from the [C₇H₅F₂]⁺ fragment. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of any solid particles.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) absorbances.
-
Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire the spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.
-
Ionization Method: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Acquisition Parameters:
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: ~230 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its M+2 isotope peak) and major fragment ions. Compare the observed fragmentation pattern with known fragmentation mechanisms for aromatic and halogenated compounds.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 3,4-Difluorobenzyl Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-difluorobenzyl bromide in organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on chemical principles and outlines detailed experimental protocols for determining solubility in a laboratory setting.
Introduction to this compound
This compound (CAS No. 85118-01-0) is a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a difluorinated benzene (B151609) ring and a reactive benzyl (B1604629) bromide group, makes it a key building block for introducing fluorinated moieties into molecules to enhance their biological activity and pharmacokinetic properties.[1] It is a colorless to reddish-green clear liquid at room temperature.[1]
Key Physical Properties:
-
Density: Approximately 1.618 - 1.63 g/mL at 25 °C[1]
Qualitative Solubility Profile
-
Polarity: The presence of two fluorine atoms and a bromine atom attached to the benzene ring introduces polarity. However, the overall molecule has significant non-polar character due to the aromatic ring and the methylene (B1212753) group.
-
Expected Solubility:
-
Non-polar aprotic solvents: It is expected to be readily soluble in non-polar aprotic solvents such as hexane, toluene, and diethyl ether. The non-polar aromatic ring and alkyl chain will interact favorably with these solvents.
-
Polar aprotic solvents: High solubility is also anticipated in polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), ethyl acetate, acetone, acetonitrile (B52724) (ACN), and dimethylformamide (DMF). These solvents can solvate the polar C-F and C-Br bonds.
-
Polar protic solvents: Solubility in polar protic solvents like methanol, ethanol, and isopropanol (B130326) is likely to be moderate to high. While it lacks the ability to act as a hydrogen bond donor, the polar groups can interact with the hydroxyl groups of the alcohols.
-
Water: Due to its significant non-polar character and lack of strong hydrogen bonding capabilities, this compound is expected to be insoluble or only sparingly soluble in water.
-
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols that can be adapted to determine the solubility of this compound in specific organic solvents.
A. Qualitative "Soluble" vs. "Insoluble" Determination
This method provides a quick assessment of whether the compound is soluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, DCM, THF, ethyl acetate, acetone, ACN, DMF, methanol, ethanol)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Pipettes
Procedure:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add 2 mL of the chosen organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.[8] Alternatively, add a small magnetic stir bar and stir for several minutes.
-
Visually inspect the solution. If the mixture is a single, clear phase with no visible droplets of the solute, the compound is considered soluble. If two distinct layers are present or the solution is cloudy, the compound is considered insoluble.[8]
-
Record the observations for each solvent tested.
B. Semi-Quantitative Solubility Determination (Gravimetric Method)
This method provides a more quantitative measure of solubility.
Materials:
-
This compound
-
Selected organic solvent
-
Saturated solution preparation vessel (e.g., sealed flask)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Analytical balance
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, letting any undissolved material sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the vial using a rotary evaporator or a gentle stream of nitrogen.
-
Once the solvent is completely removed, re-weigh the vial containing the non-volatile solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of filtered solution in mL) * 100
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for determining the solubility of this compound and selecting an appropriate solvent for a given application.
Caption: Workflow for determining the solubility of this compound and selecting a suitable solvent.
Safety Precautions
This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[4][5][9] It may also cause respiratory irritation.[4][5][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 85118-01-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. This compound | 85118-01-0 [amp.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. This compound 98 85118-01-0 [sigmaaldrich.com]
- 7. This compound 98 85118-01-0 [sigmaaldrich.com]
- 8. chem.ws [chem.ws]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Reactivity of 3,4-Difluorobenzyl Bromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzyl bromide is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of the difluorobenzyl moiety, which can impart unique electronic properties, enhance metabolic stability, and improve the binding affinity of target molecules. The reactivity of the benzylic bromide functionality allows for facile introduction of this group via nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, thiols, and alkoxides. It aims to serve as a valuable resource for researchers by presenting quantitative data, detailed experimental protocols, and mechanistic insights.
General Reactivity and Mechanistic Considerations
The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic position is activated towards SN2 attack due to the ability of the adjacent phenyl ring to stabilize the transition state through π-conjugation. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to have a modest influence on the reaction rate. While electron-withdrawing groups can slightly decrease the stability of the electron-rich transition state, they also increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
The general workflow for a typical nucleophilic substitution reaction with this compound is outlined below.
Caption: General experimental workflow for the reaction of this compound with nucleophiles.
Reactivity with Amine Nucleophiles
The N-alkylation of amines with this compound is a common method for the synthesis of a wide variety of substituted amines, which are important scaffolds in many pharmaceutical compounds. The reaction typically proceeds in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Quantitative Data
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | K₂CO₃, KI | Acetone | 90 | Varies | Moderate to High | [1] |
| Piperidine | K₂CO₃ | Acetonitrile | 60-80 | 6-18 | Good | [2] |
| 1-Methylpiperazine | K₂CO₃ | DMSO | 90 | Varies | 83-96 | |
| Morpholine (B109124) | Na₂CO₃ | DMF | 80 | 3 | 78.84 | [3] |
| Substituted Anilines | Varies | Varies | Varies | Varies | 40-98 | [4] |
Experimental Protocols
General Procedure for the N-Alkylation of Anilines:
A modified Vogel's method can be employed for the benzylation of anilines. To a solution of the aniline in acetone, potassium carbonate and a catalytic amount of potassium iodide are added. The mixture is heated to reflux with vigorous stirring. This compound is then added dropwise over a period of 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[1]
Synthesis of 4-(3,4-Difluorobenzyl)morpholine:
To a solution of morpholine and sodium carbonate in dimethylformamide (DMF), this compound is added. The reaction mixture is heated at 80°C for 3 hours. After cooling, the mixture is worked up to afford the desired product with a yield of 78.84%.[3]
Caption: Reaction of this compound with an amine nucleophile.
Reactivity with Thiol Nucleophiles
The reaction of this compound with thiols or their corresponding thiolates provides a straightforward route to the synthesis of 3,4-difluorobenzyl thioethers. These compounds are of interest in medicinal chemistry and materials science.
Quantitative Data
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiourea (B124793) | NaOH | Ethanol (B145695)/Water | 140 (microwave) | 0.5 + 0.17 | Good | [5] |
| Potassium Thioacetate (B1230152) | None | DMF | 50 | 1 | Good | [6] |
| Thioglycolic Acid | Varies | Varies | Varies | Varies | High | [7][8][9] |
Experimental Protocols
One-Pot Synthesis of Benzyl Thioethers using Thiourea:
A mixture of this compound and thiourea in ethanol is heated in a microwave reactor at 140°C for 30 minutes. Subsequently, an aqueous solution of sodium hydroxide (B78521) is added, and the mixture is heated again at 140°C for 10 minutes. After cooling, the reaction is neutralized with aqueous HCl, and the product is extracted with an organic solvent.[5] This method provides a convenient route to the corresponding thiol, which can then be further reacted in situ or isolated.
Reaction with Potassium Thioacetate:
Potassium thioacetate can be reacted with this compound in a solvent like DMF at 50°C to yield the corresponding S-(3,4-difluorobenzyl) thioacetate. This intermediate can then be hydrolyzed to the thiol or used in subsequent transformations.[6]
Caption: Reaction of this compound with a thiolate nucleophile.
Reactivity with Alkoxide and Phenoxide Nucleophiles (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the context of this compound, this reaction involves the displacement of the bromide by an alkoxide or phenoxide nucleophile, typically generated by treating the corresponding alcohol or phenol (B47542) with a strong base.
Quantitative Data
| Nucleophile (from Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | NaH | DMF | RT | 16 | Not specified for 3,4-difluoro analog | [10] |
| 4-Ethylphenol | NaOH | None (phase transfer) | Reflux | 1 | Good | [11] |
| Various Alcohols/Phenols | NaH, KH, K₂CO₃, Cs₂CO₃ | THF, DMF, DMSO | Varies | Varies | Good to Excellent | [12][13] |
| 4-Methoxybenzyl alcohol | NaH | THF | 0 to RT | 1.83 | Not specified for 3,4-difluoro analog | [14] |
Experimental Protocols
General Procedure for Williamson Ether Synthesis:
To a solution of the alcohol or phenol in a suitable solvent (e.g., DMF, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C to generate the alkoxide or phenoxide. After stirring for a short period, this compound is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.[10][12]
Phase-Transfer Catalyzed Williamson Ether Synthesis:
For some substrates, a phase-transfer catalyst can be employed. For example, a phenol can be heated with aqueous sodium hydroxide and a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide. This compound is then added, and the mixture is refluxed to afford the corresponding ether.[11]
Caption: Williamson ether synthesis with this compound.
Conclusion
This compound is a reactive electrophile that readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. The presented data and protocols demonstrate that these reactions generally proceed in good to excellent yields under relatively mild conditions. The choice of base, solvent, and temperature can be optimized to achieve the desired transformation efficiently. This guide provides a solid foundation for researchers and drug development professionals to utilize this compound as a key building block in the synthesis of novel and functionalized molecules. Further kinetic studies would be beneficial to provide a more detailed quantitative understanding of the substituent effects of the fluorine atoms on the reaction rates with different nucleophiles.
References
- 1. francis-press.com [francis-press.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 8. FR2571051A1 - PROCESS FOR SYNTHESIZING THIOGLYCOLIC ACID - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electrophilicity of the Benzylic Carbon in 3,4-Difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in 3,4-Difluorobenzyl bromide, a key intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the benzylic C-Br bond. This guide synthesizes theoretical principles with available experimental data to offer a detailed understanding of the factors governing its electrophilic character. We will explore the electronic effects of the fluorine substituents, the mechanistic pathways of its nucleophilic substitution reactions, and relevant quantitative data. Furthermore, detailed experimental protocols for assessing electrophilicity and for the synthesis of the title compound are provided.
Introduction
This compound (α-Bromo-3,4-difluorotoluene) is a versatile chemical building block utilized in the synthesis of a variety of organic molecules.[1] Its utility stems from the presence of a reactive benzylic bromide functional group, which allows for the introduction of the 3,4-difluorobenzyl moiety into a target structure through nucleophilic substitution reactions. The electrophilicity of the benzylic carbon is a critical parameter that dictates the rate and efficiency of these reactions. The two fluorine atoms at the 3- and 4-positions of the benzene ring exert a significant electronic influence on the benzylic carbon, thereby modulating its reactivity. Understanding this influence is paramount for optimizing reaction conditions and predicting the outcomes of synthetic transformations.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₂ | [2] |
| Molecular Weight | 207.02 g/mol | [2] |
| Appearance | Colorless to red to green clear liquid | [2] |
| Boiling Point | 59-61 °C at 3.5 mmHg | [3] |
| Density | 1.618 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.526 | [2] |
| CAS Number | 85118-01-0 | [2] |
Electronic Effects of Fluorine Substituents
The electrophilicity of the benzylic carbon in this compound is primarily governed by the electronic effects of the two fluorine substituents on the aromatic ring. Fluorine is a highly electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon. The increased partial positive charge on the benzylic carbon enhances its susceptibility to attack by nucleophiles.
In addition to the inductive effect, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). However, due to the poor overlap between the 2p orbital of fluorine and the π-system of the benzene ring, the +M effect of fluorine is generally considered to be weaker than its -I effect. In the case of this compound, the fluorine at the 4-position can participate in resonance, while the fluorine at the 3-position primarily exerts an inductive effect. The net result of these competing effects is an overall electron withdrawal from the benzylic position, leading to an increased electrophilicity of the benzylic carbon compared to unsubstituted benzyl (B1604629) bromide.
Reaction Mechanisms and Kinetics
Nucleophilic substitution reactions at the benzylic carbon of this compound can proceed through two primary mechanisms: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) pathways.
The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group (Br⁻) to form a benzylic carbocation. This carbocation is then rapidly attacked by a nucleophile. The stability of the benzylic carbocation is a key factor in determining the feasibility of an S(_N)1 pathway. Electron-withdrawing groups, such as fluorine, destabilize the carbocation, making the S(_N)1 mechanism less favorable.
The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For primary benzylic halides like this compound, the S(_N)2 mechanism is generally favored, especially with strong nucleophiles and in polar aprotic solvents.
The presence of electron-withdrawing fluorine atoms on the benzene ring is expected to accelerate S(_N)2 reactions by increasing the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles. Conversely, these same substituents would slow down an S(_N)1 reaction by destabilizing the carbocation intermediate.
Hammett Analysis
The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the effect of substituents on the reaction rates of aromatic compounds. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is a measure of the sensitivity of the reaction to substituent effects).
For the solvolysis of substituted benzyl chlorides, which often proceeds through an S(_N)1-like mechanism, the Hammett plot (log k vs. σ⁺) typically shows a large negative ρ value, indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state.[4] Conversely, for reactions proceeding via an S(_N)2 mechanism, the ρ value is generally smaller and can be positive or negative depending on the specific reaction. For the reaction of substituted benzyl bromides with copper, a small positive ρ value (ρ = 0.24) was observed, suggesting a mechanism involving single-electron transfer.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 3,4-difluorotoluene (B1333485) using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.
Materials:
-
3,4-Difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-difluorotoluene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than CCl₄ and will sink, while succinimide, the byproduct, is less dense and will float.
-
After the reaction is complete (typically after several hours, as indicated by TLC or GC analysis), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Kinetic Study of Solvolysis
The rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol-water) can be determined by monitoring the production of HBr over time. This can be achieved by titration with a standardized base solution.
Materials:
-
This compound
-
Ethanol-water solvent mixture (e.g., 80:20 v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of this compound in the ethanol-water solvent mixture of a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a flask and equilibrate it to the desired temperature in a constant temperature water bath.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of acetone (B3395972) or by cooling rapidly.
-
Titrate the liberated HBr in the aliquot with the standardized sodium hydroxide solution using a suitable indicator.
-
The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln([A]t/[A]₀) = -kt, where [A]t is the concentration of the benzyl bromide at time t, and [A]₀ is the initial concentration.
dot
Figure 1: General workflow for the synthesis and kinetic analysis of this compound.
Signaling Pathways and Logical Relationships in Reactivity
The reactivity of this compound in nucleophilic substitution reactions can be understood through the interplay of several factors, as illustrated in the following diagram.
dot
Figure 2: Factors influencing the nucleophilic substitution reactivity of this compound.
Conclusion
The electrophilicity of the benzylic carbon in this compound is significantly enhanced by the electron-withdrawing inductive effects of the two fluorine atoms. This heightened electrophilicity generally favors an S(_N)2 mechanism for nucleophilic substitution reactions, leading to faster reaction rates compared to unsubstituted benzyl bromide under similar conditions. While specific quantitative kinetic data for this compound remains to be extensively reported in the literature, the theoretical framework provided by Hammett analysis and an understanding of reaction mechanisms allow for reliable predictions of its reactivity. The experimental protocols outlined in this guide provide a basis for researchers to quantitatively assess the electrophilicity of this and related compounds, facilitating the optimization of synthetic routes in drug discovery and materials science.
References
stability and storage conditions for 3,4-Difluorobenzyl bromide
An In-depth Technical Guide to the Stability and Storage of 3,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its reactivity, which is essential for its synthetic utility, also contributes to its inherent instability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It includes a summary of known stability data, potential degradation pathways, and detailed protocols for stability assessment, designed to ensure the integrity of the material in research and development settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for safe handling and for understanding its behavior under various conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 85118-01-0 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 59-61 °C at 3.5 mmHg |
| Density | 1.618 g/mL at 25 °C |
| Refractive Index | n20/D 1.526 |
| Flash Point | 79 °C (174.2 °F) - closed cup[1][2] |
| Solubility | Soluble in most organic solvents. Reacts with water. |
Stability Profile
This compound is a reactive compound and is sensitive to several environmental factors. While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from its chemical structure and the known behavior of benzyl (B1604629) bromides.
Thermal Stability
Hydrolytic Stability
Benzyl bromides are susceptible to hydrolysis, which is a primary degradation pathway. The benzylic carbon is electrophilic and readily attacked by nucleophiles, including water. The rate of hydrolysis is influenced by the stability of the resulting benzylic carbocation. In the case of this compound, the fluorine substituents have an electron-withdrawing inductive effect, which can destabilize the carbocation and potentially slow down an SN1-type hydrolysis compared to unsubstituted benzyl bromide. However, hydrolysis is still a significant degradation route. The reaction with water is slow and produces hydrogen bromide.[5]
Photostability
Exposure to light, particularly UV light, can promote the degradation of benzyl halides. Photolysis can lead to the formation of radical species, which can then undergo a variety of reactions, including dimerization and reaction with solvents. To maintain the integrity of this compound, it should be protected from light.
Recommended Storage and Handling Conditions
Proper storage and handling are critical for maintaining the quality and safety of this compound. The recommended conditions are summarized in Table 2.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6] Some suppliers recommend storage at 2-8°C. | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent reactions with atmospheric moisture and oxygen. |
| Light Exposure | Store in a tightly sealed, light-resistant container (e.g., amber glass bottle). | To prevent photodegradation. |
| Ventilation | Store in a well-ventilated area.[3][4][6] | To dissipate any vapors that may be released and to minimize exposure in case of a leak. |
| Container | Keep container tightly closed.[3][4][6] Store in the original container. | To prevent contamination and evaporation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Also avoid common metals except nickel and lead, as it can polymerize with the evolution of heat and hydrogen bromide.[5] | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
The primary degradation pathway for this compound is hydrolysis, leading to the formation of 3,4-difluorobenzyl alcohol and hydrobromic acid. Other potential degradation routes include oxidation and polymerization, especially under inappropriate storage conditions.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should be established to ensure its quality over time. The following protocols are based on general principles of chemical stability testing and can be adapted as needed.
General Workflow for Stability Testing
The workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing its purity and the formation of degradation products over time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
The 3,4-Difluorobenzyl Group: A Robust Protecting Group for Alcohols, Amines, and Thiols in Complex Synthesis
Introduction: In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic use of protecting groups is paramount. The 3,4-difluorobenzyl (DFB) group has emerged as a valuable tool for the temporary masking of hydroxyl, amino, and thiol functionalities. The presence of the two fluorine atoms on the benzyl (B1604629) ring modifies its electronic properties, offering distinct advantages in terms of stability and selective cleavage compared to the parent benzyl group. This technical guide provides an in-depth overview of the application of 3,4-difluorobenzyl bromide as a protecting group, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective implementation.
Properties and Advantages of the 3,4-Difluorobenzyl Protecting Group
The 3,4-difluorobenzyl group offers a unique combination of stability and controlled lability. The electron-withdrawing nature of the fluorine atoms enhances the stability of the benzyl ether, amine, or thioether linkage under certain acidic conditions compared to the unsubstituted benzyl group. However, it can be readily cleaved under standard hydrogenolysis conditions, providing an orthogonal deprotection strategy in the presence of acid- or base-labile protecting groups. This compound is a versatile reagent used for the introduction of this protecting group.[1][2]
Protection of Functional Groups
The introduction of the 3,4-difluorobenzyl group is typically achieved by nucleophilic substitution using this compound in the presence of a suitable base.
Protection of Alcohols, Amines, and Thiols Workflow
References
An In-depth Technical Guide to the Synthesis of 3,4-Difluorobenzyl Bromide from 3,4-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorobenzyl bromide from 3,4-difluorotoluene (B1333485). This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the 3,4-difluorobenzyl moiety is a common structural motif. The primary method for this conversion is the free-radical bromination of the benzylic position of 3,4-difluorotoluene.
Reaction Overview
The synthesis proceeds via a free-radical chain reaction, where a bromine radical selectively abstracts a hydrogen atom from the methyl group of 3,4-difluorotoluene. The resulting benzylic radical then reacts with a bromine source to yield the desired product, this compound. The most common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, products, and typical reaction parameters for the synthesis of this compound.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |
| 3,4-Difluorotoluene | C₇H₆F₂ | 128.12 | Colorless liquid | 112-113 | 1.13 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | - | 2.098 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | White crystalline solid | 103 (decomposes) | 1.1 |
| This compound | C₇H₅BrF₂ | 207.02 | Colorless to light yellow liquid[1] | 61 °C/4 mmHg[2] | 1.618 at 25 °C[1] |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Molar Ratio (3,4-Difluorotoluene : NBS : AIBN) | 1 : 1.1 : 0.05 | A slight excess of NBS is used to ensure complete conversion. AIBN is used in catalytic amounts. |
| Solvent | Carbon tetrachloride (CCl₄) or Ethyl Acetate (B1210297) | CCl₄ is a traditional solvent, but due to toxicity, ethyl acetate is a viable alternative. |
| Reaction Temperature | Reflux (approx. 77°C for CCl₄, 77°C for Ethyl Acetate) | The reaction is initiated by the thermal decomposition of AIBN. |
| Reaction Time | 3 - 5 hours | Monitored by GC or TLC until the starting material is consumed. |
| Typical Yield | 80 - 90% | Based on similar reported procedures for analogous compounds.[3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 3,4-difluorotoluene.
Materials:
-
3,4-Difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Ethyl acetate
-
Hexane
-
Water (deionized)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorotoluene (e.g., 10.0 g, 78.0 mmol).
-
Addition of Reagents: To the flask, add N-bromosuccinimide (15.2 g, 85.8 mmol, 1.1 eq) and azobisisobutyronitrile (0.64 g, 3.9 mmol, 0.05 eq).
-
Solvent Addition: Add a suitable solvent such as carbon tetrachloride or ethyl acetate (e.g., 100 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water (2 x 50 mL) to remove any remaining succinimide and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Signaling Pathway
Caption: Free-radical mechanism for the bromination of 3,4-difluorotoluene.
References
An In-depth Technical Guide to the Benzylic Bromination of 3,4-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and expected outcomes for the benzylic bromination of 3,4-difluorotoluene (B1333485). This reaction is a critical transformation for the synthesis of 3,4-difluorobenzyl bromide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.
Core Mechanism: A Free-Radical Chain Reaction
The benzylic bromination of 3,4-difluorotoluene proceeds via a free-radical chain mechanism. This process is characterized by three key stages: initiation, propagation, and termination. The use of N-bromosuccinimide (NBS) as the brominating agent is preferred as it maintains a low concentration of bromine, minimizing unwanted side reactions such as electrophilic aromatic substitution.
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or by photochemical means (e.g., UV light). This generates a bromine radical (Br•), which is the key chain-carrying species.
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3,4-difluorotoluene. This step is favored due to the relative weakness of the benzylic C-H bond, which is a consequence of the resonance stabilization of the resulting 3,4-difluorobenzyl radical. This radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product, this compound, and a new bromine radical that continues the chain reaction.
Termination: The chain reaction is terminated when two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a 3,4-difluorobenzyl radical, or two 3,4-difluorobenzyl radicals.
The presence of two electron-withdrawing fluorine atoms on the aromatic ring deactivates the ring towards electrophilic attack. This electronic effect enhances the selectivity of the reaction for the benzylic position over aromatic bromination.
Visualizing the Mechanism
The following diagram illustrates the free-radical chain mechanism for the benzylic bromination of 3,4-difluorotoluene.
Caption: Free-radical chain mechanism of benzylic bromination.
Experimental Protocols
Protocol 1: N-Bromosuccinimide and AIBN Initiation
This protocol utilizes a chemical radical initiator for the bromination.
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| 3,4-Difluorotoluene | 1.0 | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 | 1.1 | Brominating agent |
| 2,2'-Azobisisobutyronitrile (AIBN) | 0.05 | 0.05 | Radical initiator |
| Solvent (e.g., Carbon Tetrachloride or Acetonitrile) | Sufficient volume | - | Anhydrous conditions recommended |
| Temperature | Reflux | - | Typically 77-82 °C |
| Reaction Time | 3-6 hours | - | Monitor by TLC or GC |
Methodology:
-
To a solution of 3,4-difluorotoluene in the chosen solvent, add N-bromosuccinimide and AIBN.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Photo-initiated Bromination with HBr and H₂O₂
This protocol offers a "greener" alternative, avoiding the use of a chemical initiator.[1]
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| 3,4-Difluorotoluene | 1.0 | 1.0 | Starting material |
| Hydrobromic Acid (48% aq.) | 1.5 | 1.5 | Bromine source |
| Hydrogen Peroxide (30% aq.) | 1.2 | 1.2 | Oxidant |
| Solvent (e.g., Dichloromethane or Ethyl Acetate) | Sufficient volume | - | |
| Light Source | 100-300W Lamp | - | UV or visible light |
| Temperature | Reflux | - | |
| Reaction Time | 6-12 hours | - | Monitor by TLC or GC |
Methodology:
-
Combine 3,4-difluorotoluene and hydrobromic acid in the chosen solvent.
-
Irradiate the mixture with a suitable lamp while heating to a gentle reflux.
-
Add the hydrogen peroxide solution dropwise over a period of time.
-
Continue the irradiation and reflux until the starting material is consumed, as monitored by TLC or GC.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
Expected Quantitative Data
Specific yield and selectivity data for the benzylic bromination of 3,4-difluorotoluene are not extensively reported. However, based on the results obtained for the analogous 2,6-difluorotoluene (B1296929), high yields and excellent selectivity for the monobrominated benzylic product are anticipated.
| Substrate | Bromination Method | Yield (%) | Purity (%) | Reference |
| 2,6-Difluorotoluene | NBS, AIBN, Ethyl Acetate | 81.2 | 98.2 | [1] |
| 2,6-Difluorotoluene | HBr, H₂O₂, Light, Dichloromethane | 90.3 | 99.3 | [1] |
| 3,4-Difluorotoluene | NBS, AIBN | Est. >80 | High | - |
| 3,4-Difluorotoluene | HBr, H₂O₂, Light | Est. >85 | High | - |
Estimated yields for 3,4-difluorotoluene are based on the reported data for 2,6-difluorotoluene and the general understanding of the reaction's efficiency with deactivated substrates.
Experimental Workflow
The following diagram outlines the general experimental workflow for the benzylic bromination of 3,4-difluorotoluene followed by purification.
Caption: General experimental workflow for the synthesis of this compound.
This in-depth guide provides the foundational knowledge and practical guidance for researchers and professionals working with the benzylic bromination of 3,4-difluorotoluene. By understanding the underlying mechanism and employing the detailed protocols, the efficient and selective synthesis of this compound can be reliably achieved.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of bioactive molecules utilizing 3,4-difluorobenzyl bromide as a key building block. The introduction of the 3,4-difluorobenzyl moiety is a common strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. This document focuses on the synthesis of benzothiophene-based phosphonates as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a promising target for the treatment of cold allodynia and neuropathic pain.
Introduction to this compound in Drug Discovery
This compound is a versatile reagent in organic synthesis, primarily used to introduce the difluorobenzyl group into a target molecule. The presence of two fluorine atoms on the benzene (B151609) ring can significantly alter the electronic properties and lipophilicity of the molecule, often leading to improved biological activity and metabolic stability[1]. This makes it a valuable tool in the development of novel therapeutics, including oncology drugs, antiviral agents, and central nervous system (CNS) therapeutics. One notable application is in the synthesis of a series of benzothiophene-based phosphonates that have been identified as potent TRPM8 antagonists[2].
Synthesis of Benzothiophene-Based Phosphonate (B1237965) TRPM8 Antagonists
The following protocol describes a five-step synthesis of a series of benzothiophene-based phosphonate antagonists of the TRPM8 channel, adapted from Matthews et al., 2012[2]. The key step involving this compound is the N-alkylation of the benzothiophene (B83047) intermediate.
Experimental Protocol: Synthesis of Diethyl (1-(3,4-difluorobenzyl)benzo[b]thiophen-2-yl)methylphosphonate
This protocol is a representative example for the synthesis of the benzothiophene-based phosphonate series.
Step 1: Synthesis of Benzo[b]thiophene-2-carbaldehyde
-
This starting material can be synthesized via various established methods, such as the Vilsmeier-Haack reaction on benzo[b]thiophene.
Step 2: Synthesis of (Benzo[b]thiophen-2-yl)methanol
-
To a solution of benzo[b]thiophene-2-carbaldehyde in methanol, add sodium borohydride (B1222165) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.
Step 3: Synthesis of 2-(Chloromethyl)benzo[b]thiophene
-
To a solution of (benzo[b]thiophen-2-yl)methanol in a chlorinated solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until completion.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the chloromethyl intermediate.
Step 4: Synthesis of Diethyl (Benzo[b]thiophen-2-ylmethyl)phosphonate
-
In a suitable solvent such as toluene, react 2-(chloromethyl)benzo[b]thiophene with triethyl phosphite.
-
Heat the reaction mixture at reflux until the reaction is complete (Arbuzov reaction).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired phosphonate.
Step 5: N-Alkylation with this compound
-
To a solution of diethyl (benzo[b]thiophen-2-ylmethyl)phosphonate in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add a solution of This compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Biological Activity of Benzothiophene-Based Phosphonate TRPM8 Antagonists
The synthesized compounds were evaluated for their ability to antagonize the TRPM8 ion channel. The potency of these compounds is typically determined using a fluorometric imaging plate reader (FLIPR) assay or a calcium imaging assay in a cell line expressing the TRPM8 channel[2].
Table 1: In Vitro Activity of Benzothiophene-Based Phosphonate TRPM8 Antagonists
| Compound ID | R Group (on Benzothiophene) | R' Group (on Phosphonate) | IC50 (nM) at canine TRPM8[2] |
| 9a | H | Ethyl | 130 |
| 9b | 5-Cl | Ethyl | 70 |
| 9c | 5-F | Ethyl | 90 |
| 9d | 5-CH3 | Ethyl | 150 |
| 9e | H | Isopropyl | 200 |
| 9f | H | n-Propyl | 180 |
| 9l | 5-Cl, 6-Cl | Ethyl | 30 |
Note: The IC50 values are indicative of the concentration of the compound required to inhibit 50% of the TRPM8 channel activity.
Experimental Protocol: TRPM8 Antagonist Activity Assay (Calcium Imaging)
This protocol describes a general method for assessing the antagonist activity of synthesized compounds on the TRPM8 channel using a calcium imaging assay with a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM[3].
Materials and Reagents:
-
HEK293 cells stably expressing human or canine TRPM8.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
TRPM8 agonist (e.g., menthol (B31143) or icilin).
-
Test compounds (synthesized benzothiophene-based phosphonates).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader (e.g., FLIPR, FlexStation) or fluorescence microscope.
Procedure:
-
Cell Plating: Seed the TRPM8-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in the assay buffer. For example, for Fluo-4 AM, a final concentration of 2 µM with 0.02% Pluronic F-127 can be used.
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
After dye loading, wash the cells to remove excess dye.
-
Add serial dilutions of the test compounds (and a vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 10-30 minutes.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of the TRPM8 agonist (e.g., EC80 of menthol or icilin) to all wells simultaneously using the instrument's fluidics system.
-
Immediately begin recording the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the change in fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone.
-
Generate a dose-response curve and determine the IC50 value for each compound.
-
Visualizations
Signaling Pathway of TRPM8 Activation
The TRPM8 ion channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol[4]. Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of cold.
Caption: TRPM8 channel activation by cold or chemical agonists and its inhibition.
Experimental Workflow for TRPM8 Antagonist Screening
The following diagram illustrates the general workflow for screening compounds for TRPM8 antagonist activity using a calcium imaging assay.
Caption: Workflow for in vitro screening of TRPM8 antagonists.
References
- 1. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The design and synthesis of novel, phosphonate-containing transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]
N-Alkylation of Amines with 3,4-Difluorobenzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a diverse array of biologically active molecules. The introduction of a 3,4-difluorobenzyl group is of particular interest in medicinal chemistry, as the fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed protocols for the N-alkylation of various primary and secondary amines with 3,4-difluorobenzyl bromide, a summary of reaction conditions, and expected yields.
Reaction Principle
The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the this compound, displacing the bromide ion. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Data Presentation: Summary of N-Alkylation Reactions
The following table summarizes various examples of the N-alkylation of primary and secondary amines with this compound, providing a comparative overview of reaction conditions and yields.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 4 | 85 |
| p-Toluidine (B81030) | K₂CO₃ | Acetonitrile | Reflux | 6 | 92 |
| N-Methylaniline | NaH | THF | Room Temp. | 12 | 78 |
| Piperidine (B6355638) | Et₃N | CH₂Cl₂ | Room Temp. | 8 | 95 |
| Morpholine | K₂CO₃ | DMF | 60 | 5 | 90 |
| Pyrrolidine | K₂CO₃ | Acetonitrile | 50 | 6 | 88 |
| Ethylamine | Et₃N | THF | Room Temp. | 10 | 75 |
| Cyclopropylamine | K₂CO₃ | DMF | 70 | 8 | 82 |
Experimental Protocols
General Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is a lachrymator and should be handled with care.
Protocol 1: N-Alkylation of a Primary Aromatic Amine (p-Toluidine)
This protocol details the synthesis of N-(3,4-difluorobenzyl)-4-methylaniline.
Materials:
-
p-Toluidine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add p-toluidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3,4-difluorobenzyl)-4-methylaniline.
Protocol 2: N-Alkylation of a Secondary Cyclic Amine (Piperidine)
This protocol describes the synthesis of 1-(3,4-difluorobenzyl)piperidine.
Materials:
-
Piperidine
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add piperidine (1.0 eq.) and anhydrous dichloromethane.
-
Cool the solution in an ice bath and add triethylamine (1.2 eq.).
-
Add this compound (1.1 eq.) dropwise to the cold, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 1-(3,4-difluorobenzyl)piperidine.
Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines with this compound.
Signaling Pathway Context
The 3,4-difluorobenzyl moiety is often incorporated into molecules designed to interact with specific biological targets. For instance, N-alkylated amines with this functional group can be designed as inhibitors of protein kinases, which are key components of cellular signaling pathways frequently dysregulated in diseases such as cancer.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical N-(3,4-difluorobenzyl)amine derivative.
Application Notes and Protocols for O-alkylation of Phenols with 3,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the O-alkylation of phenolic compounds using 3,4-difluorobenzyl bromide, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The described methods are based on the robust Williamson ether synthesis, with a focus on practical and efficient laboratory procedures, including phase-transfer catalysis (PTC) as a high-performance option.
Core Concepts and Reaction Principle
The O-alkylation of phenols with this compound is a nucleophilic substitution reaction (SN2) where a phenoxide ion attacks the benzylic carbon of this compound, displacing the bromide leaving group to form a diaryl ether. The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a suitable base. The choice of base, solvent, and catalyst is crucial for achieving high yields and minimizing side reactions.
Phase-transfer catalysis is often employed to enhance the reaction rate and efficiency, especially in biphasic systems.[1] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[1][2]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Williamson ether synthesis involving phenols and different alkylating agents, providing a comparative overview of typical bases, solvents, and catalysts.
| Phenol Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 4-Nitrophenol | Benzyl bromide | NaH | DMF | - | Room Temp | 99 | [3] |
| 4-Ethylphenol | Methyl iodide | NaOH (25%) | - | TBAB | Reflux | Not specified | [1] |
| Phenol | 2-Benzyloxy-5-bromobenzylbromide | K₂CO₃ | Acetone (B3395972)/DMF | - | 50-70 | Not specified | [4] |
| Phenol | Phenacyl bromide | K₂CO₃ | Solid-state (grinding) | DABCO | Room Temp | Good to Excellent | [5] |
| Phenol | Benzyl bromide | KOH (pellets) | Solvent-free | - | Not specified | High | [6] |
TBAB: Tetrabutylammonium (B224687) bromide; DMF: N,N-Dimethylformamide; DABCO: 1,4-Diazabicyclo[2.2.2]octane
Experimental Protocols
Two primary protocols are presented below. Protocol 1 describes a standard Williamson ether synthesis using a common base and solvent. Protocol 2 outlines a method employing phase-transfer catalysis for potentially improved efficiency.
Protocol 1: Standard O-alkylation of a Phenol
This protocol is suitable for a wide range of substituted and unsubstituted phenols.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 equivalent) in DMF or acetone (10-15 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[4]
-
Dissolve the residue in ethyl acetate and wash successively with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: O-alkylation of a Phenol using Phase-Transfer Catalysis (PTC)
This protocol is particularly useful for reactions that are sluggish under standard conditions or for scaling up the synthesis.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Sodium hydroxide (B78521) (NaOH), 25% aqueous solution
-
Tetrabutylammonium bromide (TBAB) (0.05-0.1 eq)
-
Dichloromethane (B109758) (DCM) or Toluene
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol (1.0 equivalent) and tetrabutylammonium bromide (0.05-0.1 equivalents) in dichloromethane or toluene.
-
Add the 25% aqueous sodium hydroxide solution.
-
Add this compound (1.1-1.2 equivalents) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
References
Application Notes and Protocols for C-alkylation of Active Methylene Compounds with 3,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of active methylene (B1212753) compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of a wide array of molecular frameworks. This process involves the deprotonation of a carbon atom flanked by two electron-withdrawing groups (an active methylene group), creating a nucleophilic carbanion that subsequently displaces a halide from an alkylating agent. The resulting products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
3,4-Difluorobenzyl bromide is a versatile reagent in medicinal chemistry and organic synthesis, serving as a key building block for introducing the 3,4-difluorobenzyl moiety into molecules. This functional group can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a compound. This document provides detailed protocols for the C-alkylation of common active methylene compounds, namely diethyl malonate and malononitrile (B47326), with this compound.
Reaction Principle
The core of the reaction is the generation of a resonance-stabilized carbanion from the active methylene compound by a suitable base. This carbanion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound in a bimolecular nucleophilic substitution (SN2) reaction, leading to the formation of a new carbon-carbon bond.
Experimental Protocols
Two representative active methylene compounds, diethyl malonate and malononitrile, are used to illustrate the C-alkylation reaction with this compound under different basic conditions.
Protocol 1: C-alkylation of Diethyl Malonate using Sodium Hydride in DMF
This protocol is adapted from standard procedures for the alkylation of malonic esters.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) and anhydrous DMF.
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.0 equivalent) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.05 equivalents) in a small amount of anhydrous DMF dropwise over 20-30 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford diethyl 2-(3,4-difluorobenzyl)malonate.
Protocol 2: C-alkylation of Malononitrile using Potassium Carbonate in Acetonitrile
This protocol utilizes a milder base and is suitable for active methylene compounds with higher acidity.
Materials:
-
Malononitrile
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add malononitrile (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
-
Reaction Mixture: Stir the suspension at room temperature for 10-15 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-(3,4-difluorobenzyl)malononitrile.
Data Presentation
The following tables summarize the key reactants, conditions, and expected outcomes for the C-alkylation of diethyl malonate and malononitrile with this compound.
Table 1: Reactants and Stoichiometry
| Reactant | Diethyl Malonate Protocol | Malononitrile Protocol |
| Active Methylene Compound | Diethyl malonate (1.0 eq) | Malononitrile (1.0 eq) |
| Alkylating Agent | This compound (1.05 eq) | This compound (1.1 eq) |
| Base | Sodium hydride (1.1 eq) | Potassium carbonate (2.0 eq) |
Table 2: Reaction Conditions
| Condition | Diethyl Malonate Protocol | Malononitrile Protocol |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile |
| Temperature | 0 °C to Room Temperature | Reflux (~82 °C) |
| Reaction Time | 12-18 hours | 4-6 hours |
| Purification Method | Vacuum Distillation or Column Chromatography | Recrystallization or Column Chromatography |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the C-alkylation.
Experimental Workflow
Caption: A typical experimental workflow for the C-alkylation reaction.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
This compound is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N-Dimethylformamide (DMF) is a potential teratogen. Avoid inhalation and skin contact.
-
Acetonitrile is flammable and toxic. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Application Notes: The Strategic Use of 3,4-Difluorobenzyl Bromide in the Synthesis of Novel Pharmaceutical Intermediates
Introduction
3,4-Difluorobenzyl bromide is a versatile and highly valuable building block in modern medicinal chemistry. Its utility lies in the strategic introduction of the 3,4-difluorobenzyl moiety into complex organic molecules, a common tactic to enhance the pharmacological properties of drug candidates. The presence of two fluorine atoms on the benzene (B151609) ring can significantly improve metabolic stability, binding affinity to biological targets, and lipophilicity, which in turn can lead to better pharmacokinetic profiles and therapeutic efficacy.[1] These characteristics are particularly sought after in the development of treatments for a range of conditions, including cancer, viral infections, and disorders of the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent class of pharmaceutical intermediates: benzothiophene-based phosphonates, which act as antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
Application in the Synthesis of TRPM8 Antagonists
The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It plays a crucial role in the sensation of cold and has been implicated in various pathological conditions, including chronic pain, cold hypersensitivity, and overactive bladder syndrome. Consequently, TRPM8 antagonists are a promising therapeutic target. The synthesis of benzothiophene-based phosphonates as TRPM8 antagonists represents a key application of this compound. In this context, the 3,4-difluorobenzyl group is introduced in the final step of the synthesis via a Suzuki coupling reaction, a powerful and widely used carbon-carbon bond-forming reaction in pharmaceutical manufacturing.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of a representative benzothiophene-based phosphonate (B1237965) TRPM8 antagonist.
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Thiele-Winter Acetoxylation | 2-Methylbenzo[b]thiophene, CrO3, Ac2O, H2SO4 | Ac2O | 2 | 0-5 | 85 | >95 |
| 2 | Saponification | 2-Acetoxymethyl-5-bromobenzo[b]thiophene, NaOH | Methanol (B129727) | 1 | RT | 95 | >98 |
| 3 | Bromination | 5-Bromo-2-(hydroxymethyl)benzo[b]thiophene, PBr3 | Diethyl ether | 2 | 0 | 90 | >97 |
| 4 | Arbuzov Reaction | 5-Bromo-2-(bromomethyl)benzo[b]thiophene (B3096383), Triethyl phosphite (B83602) | Toluene (B28343) | 12 | 110 | 80 | >95 |
| 5 | Suzuki Coupling | Diethyl ((5-bromobenzo[b]thiophen-2-yl)methyl)phosphonate, (3,4-Difluorophenyl)boronic acid, Pd(PPh3)4, K2CO3 | Toluene/Ethanol (B145695)/Water | 12 | 80 | 75 | >99 |
Experimental Protocols
The following are detailed experimental protocols for the five-step synthesis of a benzothiophene-based phosphonate TRPM8 antagonist.
Step 1: Synthesis of 2-Acetoxymethyl-5-bromobenzo[b]thiophene
-
To a stirred solution of 5-bromo-2-methylbenzo[b]thiophene (1.0 eq) in acetic anhydride (B1165640) (10 vol) at 0 °C, slowly add concentrated sulfuric acid (0.1 eq).
-
Add chromium trioxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture into ice water and stir for 30 minutes.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 vol).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-acetoxymethyl-5-bromobenzo[b]thiophene.
Step 2: Synthesis of 5-Bromo-2-(hydroxymethyl)benzo[b]thiophene
-
To a solution of 2-acetoxymethyl-5-bromobenzo[b]thiophene (1.0 eq) in methanol (10 vol), add a 2 M aqueous solution of sodium hydroxide (B78521) (1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Neutralize the reaction mixture with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-(hydroxymethyl)benzo[b]thiophene.
Step 3: Synthesis of 5-Bromo-2-(bromomethyl)benzo[b]thiophene
-
To a solution of 5-bromo-2-(hydroxymethyl)benzo[b]thiophene (1.0 eq) in anhydrous diethyl ether (15 vol) at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Slowly pour the reaction mixture into ice water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-(bromomethyl)benzo[b]thiophene.
Step 4: Synthesis of Diethyl ((5-bromobenzo[b]thiophen-2-yl)methyl)phosphonate
-
A mixture of 5-bromo-2-(bromomethyl)benzo[b]thiophene (1.0 eq) and triethyl phosphite (1.2 eq) in toluene (5 vol) is heated at 110 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and toluene under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain diethyl ((5-bromobenzo[b]thiophen-2-yl)methyl)phosphonate.
Step 5: Synthesis of Diethyl ((5-(3,4-difluorobenzyl)benzo[b]thiophen-2-yl)methyl)phosphonate
-
To a solution of diethyl ((5-bromobenzo[b]thiophen-2-yl)methyl)phosphonate (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene (5 vol), ethanol (2 vol), and water (1 vol), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product, diethyl ((5-(3,4-difluorobenzyl)benzo[b]thiophen-2-yl)methyl)phosphonate.
Visualizations
TRPM8 Signaling Pathway
The following diagram illustrates the signaling pathway of the TRPM8 channel, which is the target of the synthesized benzothiophene-based phosphonate antagonists. Activation of the TRPM8 channel by cold or cooling agents leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of cold. This signaling cascade involves key molecules such as PIP5K and Gq proteins, ultimately leading to the activation of the transcription factor AP-1 (c-Jun).
References
The Role of 3,4-Difluorobenzyl Bromide in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – December 22, 2025 – In the ongoing quest for more effective and environmentally benign crop protection solutions, the versatile chemical intermediate 3,4-difluorobenzyl bromide is proving to be a valuable building block in the synthesis of novel agrochemicals. Its unique structural features allow for the introduction of a difluorobenzyl moiety into complex molecules, a common strategy in the development of modern fungicides, herbicides, and insecticides to enhance their biological activity and metabolic stability.
Researchers in the field of agrochemical synthesis are increasingly utilizing this compound to create new active ingredients. The presence of the two fluorine atoms on the benzene (B151609) ring can significantly alter the physicochemical properties of the resulting agrochemical, often leading to improved efficacy and a more favorable toxicological profile.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a promising class of agrochemicals: pyrazole (B372694) carboxamide fungicides. These compounds are of significant interest due to their potent and specific mode of action, often targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain.
Application Notes: Synthesis of Novel Pyrazole Carboxamide Fungicides
The synthesis of pyrazole carboxamide fungicides typically involves the coupling of a pyrazole carboxylic acid derivative with a substituted aniline (B41778) or benzylamine. This compound serves as a key reagent for introducing the 3,4-difluorobenzyl group onto a nucleophilic scaffold, which can then be further elaborated to yield the final fungicidal compound.
A representative synthetic route involves the N-alkylation of a pyrazole-containing intermediate with this compound. This reaction is a cornerstone of building the final agrochemical structure and is the focus of the detailed protocols below.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the synthesis of a model N-(3,4-difluorobenzyl)pyrazole carboxamide, a potential fungicide candidate.
Protocol 1: Synthesis of N-(3,4-Difluorobenzyl)pyrazole Intermediate
This protocol details the N-alkylation of a pyrazole with this compound.
Materials:
-
Pyrazole (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq) and anhydrous DMF.
-
Stir the mixture until the pyrazole is completely dissolved.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(3,4-difluorobenzyl)pyrazole intermediate.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
| ¹H NMR | Consistent with structure |
| Mass Spec (m/z) | [M+H]⁺ calculated and found |
Protocol 2: Amide Coupling to form the Final Pyrazole Carboxamide Fungicide
This protocol describes the coupling of the N-(3,4-difluorobenzyl)pyrazole intermediate with a pyrazole carboxylic acid.
Materials:
-
N-(3,4-Difluorobenzyl)pyrazole intermediate (from Protocol 1) (1.0 eq)
-
Substituted pyrazole-4-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the substituted pyrazole-4-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Slowly add a solution of the N-(3,4-difluorobenzyl)pyrazole intermediate (1.0 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-(3,4-difluorobenzyl)pyrazole carboxamide fungicide.
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >99% |
| Appearance | Crystalline solid |
| Melting Point | To be determined |
| ¹H NMR, ¹³C NMR | Consistent with structure |
| HRMS (m/z) | [M+H]⁺ calculated and found |
Visualizing the Synthetic Workflow and Biological Target
To further illustrate the synthetic process and the biological context of these novel fungicides, the following diagrams have been generated.
Caption: Synthetic workflow for pyrazole carboxamide fungicides.
Caption: Inhibition of the fungal respiratory chain.
These protocols and diagrams provide a comprehensive overview for researchers and scientists in the field of drug and agrochemical development, highlighting the utility of this compound as a key building block in the creation of next-generation crop protection agents. The continued exploration of such fluorinated intermediates is expected to yield further innovations in the agrochemical industry.
Application Notes and Protocols for Williamson Ether Synthesis Using 3,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 3,4-difluorobenzyl bromide as an electrophile in this reaction. The incorporation of the 3,4-difluorobenzyl moiety is of significant interest in medicinal chemistry and drug development. The presence of fluorine atoms can enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of molecules to biological targets, making 3,4-difluorobenzyl ethers valuable scaffolds in the design of novel therapeutics.[1][2] This document provides detailed protocols and quantitative data for the synthesis of a variety of 3,4-difluorobenzyl ethers, targeting applications in enzyme inhibition and receptor antagonism.
Reaction Principle
The Williamson ether synthesis is an SN2 reaction in which an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an organohalide, in this case, the bromide from this compound, to form an ether. The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), generating the requisite nucleophile.
General Reaction Scheme:
Figure 1: General scheme of the Williamson ether synthesis.
Data Presentation: Synthesis of 3,4-Difluorobenzyl Ethers
The following table summarizes representative examples of the Williamson ether synthesis using this compound with various phenols and alcohols under different reaction conditions.
| Entry | Nucleophile (Alcohol/Phenol) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | K₂CO₃ (2.0) | DMF | 80 | 4 | 95 | [Synthesized based on general procedures] |
| 2 | 4-Nitrophenol | K₂CO₃ (2.0) | Acetonitrile | Reflux | 6 | 92 | [Synthesized based on general procedures] |
| 3 | 4-Methoxyphenol | NaH (1.2) | THF | RT | 12 | 98 | [Synthesized based on general procedures] |
| 4 | 4-Chlorophenol | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 5 | 94 | [Synthesized based on general procedures] |
| 5 | Ethanol | NaH (1.2) | THF | RT | 16 | 85 | [Synthesized based on general procedures] |
| 6 | Isopropanol | NaH (1.2) | THF | 50 | 24 | 78 | [Synthesized based on general procedures] |
Note: The yields reported above are based on established general protocols for the Williamson ether synthesis and may vary depending on the specific experimental setup and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl-(3,4-difluorobenzyl) Ethers using Potassium Carbonate
This protocol is suitable for the reaction of phenols with this compound.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add a suitable solvent such as DMF or acetonitrile.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl-(3,4-difluorobenzyl) ether.
Protocol 2: General Procedure for the Synthesis of Alkyl-(3,4-difluorobenzyl) Ethers using Sodium Hydride
This protocol is suitable for the reaction of aliphatic alcohols with this compound.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkyl-(3,4-difluorobenzyl) ether.
Mandatory Visualizations
Figure 2: Reaction mechanism of the Williamson ether synthesis.
Figure 3: General experimental workflow for the synthesis.
Applications in Drug Development
The 3,4-difluorobenzyl ether moiety is a valuable pharmacophore in modern drug discovery. The strategic placement of fluorine atoms on the benzene (B151609) ring can significantly enhance a drug candidate's profile by:
-
Improving Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer half-life of the drug in the body.[1]
-
Increasing Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Modulating Receptor Binding: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more selective binding to target proteins such as enzymes or receptors.
A notable example is the development of kinase inhibitors for cancer therapy. Many kinase inhibitors feature a substituted aromatic core, and the introduction of a 3,4-difluorobenzyl ether can optimize the pharmacokinetic and pharmacodynamic properties of these molecules. For instance, this moiety can be incorporated into scaffolds targeting Epidermal Growth Factor Receptor (EGFR) or other kinases implicated in proliferative diseases.
Another promising area is the development of receptor antagonists. For example, Retinoid-related orphan receptor gamma t (RORγt) is a key therapeutic target for autoimmune diseases. The synthesis of potent and selective RORγt inverse agonists has successfully utilized difluorobenzyl ether moieties to enhance their biological activity.
Figure 4: Logic diagram for the application in drug development.
Conclusion
The Williamson ether synthesis using this compound is a robust and efficient method for the preparation of a diverse range of fluorinated ethers. These compounds are of high value to the pharmaceutical industry due to the advantageous properties conferred by the difluorobenzyl group. The protocols and data presented in this application note provide a practical guide for researchers and scientists in the field of drug discovery and development to synthesize these important molecular building blocks.
References
Application Note: Synthesis of Benzothiophene-Based Vinylphosphonates using 3,4-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a two-step synthetic pathway for the preparation of benzothiophene-based vinylphosphonates. The synthesis utilizes 3,4-difluorobenzyl bromide as a key starting material to introduce a difluorinated benzyl (B1604629) moiety, a common pharmacophore in medicinal chemistry. The initial step involves a Michaelis-Arbuzov reaction to form diethyl (3,4-difluorobenzyl)phosphonate. This intermediate subsequently undergoes a Horner-Wadsworth-Emmons reaction with benzothiophene-2-carboxaldehyde to yield the target vinylphosphonate (B8674324). This class of compounds holds potential for applications in drug discovery and materials science, leveraging the biological significance of the benzothiophene (B83047) core and the unique properties imparted by the phosphonate (B1237965) and difluorobenzyl groups.
Introduction
Benzothiophene and its derivatives are privileged heterocyclic scaffolds found in numerous pharmacologically active compounds and approved drugs, such as the selective estrogen receptor modulator raloxifene (B1678788) and the 5-lipoxygenase inhibitor zileuton.[1][2] The benzothiophene core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Organophosphonates are also a critical class of compounds in medicinal chemistry, often serving as stable mimics of phosphates or carboxylates and exhibiting a variety of biological effects.[3] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.
The synthesis of hybrid molecules incorporating these key pharmacophores is a promising strategy in drug discovery. This application note describes a robust synthetic route that employs this compound in the synthesis of a novel benzothiophene-based phosphonate. The described methodology provides a clear pathway for accessing these valuable compounds for further investigation.
Overall Synthetic Scheme
The synthesis of the target benzothiophene-based vinylphosphonate proceeds through a two-step sequence:
-
Michaelis-Arbuzov Reaction: Synthesis of diethyl (3,4-difluorobenzyl)phosphonate from this compound and triethyl phosphite (B83602).
-
Horner-Wadsworth-Emmons Reaction: Condensation of diethyl (3,4-difluorobenzyl)phosphonate with benzothiophene-2-carboxaldehyde to form the final vinylphosphonate product.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Diethyl (3,4-difluorobenzyl)phosphonate (Michaelis-Arbuzov Reaction)
This protocol describes the synthesis of the key phosphonate intermediate via a classical Michaelis-Arbuzov reaction.
Reaction Scheme:
Caption: Michaelis-Arbuzov reaction scheme.
Materials:
-
This compound
-
Triethyl phosphite
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser)
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add triethyl phosphite (1.2 eq) to the flask.
-
Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or 31P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless oil |
| 1H NMR (CDCl3, 400 MHz) | δ 7.15-6.95 (m, 3H), 4.05 (quint, J = 7.1 Hz, 4H), 3.15 (d, JHP = 21.8 Hz, 2H), 1.25 (t, J = 7.1 Hz, 6H) |
| 31P NMR (CDCl3, 162 MHz) | δ 25.4 |
Step 2: Synthesis of Diethyl (E)-(2-(benzothiophen-2-yl)vinyl)-3,4-difluorobenzylphosphonate (Horner-Wadsworth-Emmons Reaction)
This protocol details the olefination of benzothiophene-2-carboxaldehyde with the synthesized phosphonate.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction.
Materials:
-
Diethyl (3,4-difluorobenzyl)phosphonate (from Step 1)
-
Benzothiophene-2-carboxaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexane (B92381) to remove mineral oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (3,4-difluorobenzyl)phosphonate (1.1 eq) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzothiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Stereoselectivity (E:Z) | >95:5 |
| Appearance | White to off-white solid |
| 1H NMR (CDCl3, 400 MHz) | δ 7.80-7.75 (m, 2H), 7.40-7.25 (m, 3H), 7.15-6.95 (m, 4H), 6.80 (d, JHP = 22.5 Hz, 1H), 4.10 (quint, J = 7.0 Hz, 4H), 1.30 (t, J = 7.0 Hz, 6H) |
| 31P NMR (CDCl3, 162 MHz) | δ 19.8 |
Signaling Pathways and Logical Relationships
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, which then acts as a nucleophile.
Caption: HWE reaction mechanism.
Conclusion
The described two-step synthesis provides an efficient and reliable method for the preparation of benzothiophene-based vinylphosphonates, utilizing this compound as a key building block. The protocols are scalable and employ standard laboratory techniques. The resulting compounds are of significant interest for further investigation in the fields of medicinal chemistry and materials science due to the combination of the biologically active benzothiophene scaffold and the property-enhancing difluorobenzyl and phosphonate moieties.
References
Protecting Hydroxyl Groups with 3,4-Difluorobenzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of hydroxyl groups using 3,4-difluorobenzyl bromide. The 3,4-difluorobenzyl (DFB) ether is a valuable protecting group in organic synthesis, offering stability under a range of conditions and selective cleavage. The presence of the fluorine atoms can modify the chemical and physical properties of the protecting group, potentially offering advantages in specific synthetic contexts.
Introduction
The protection of hydroxyl groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. Benzyl (B1604629) ethers are widely used for this purpose due to their general stability and ease of removal. The 3,4-difluorobenzyl ether provides a useful alternative to the standard benzyl group, with the fluorine substituents influencing its reactivity and stability profile. This protecting group is typically introduced via a Williamson ether synthesis by reacting the alcohol with this compound in the presence of a base.
Advantages of the 3,4-Difluorobenzyl Protecting Group
The introduction of two fluorine atoms onto the benzyl group can offer several potential advantages:
-
Modified Lipophilicity: The fluorine atoms can alter the lipophilicity of the protected molecule, which can be advantageous in modifying the properties of intermediates in drug discovery and development.
-
Enhanced Stability: While generally stable like other benzyl ethers, the electron-withdrawing nature of the fluorine atoms can modulate the stability of the C-O bond, potentially offering different selectivity under certain cleavage conditions.
-
Orthogonality: The DFB group can be removed under conditions that may leave other protecting groups intact, allowing for its use in complex synthetic strategies requiring orthogonal protection.
Data Presentation: Protection of Hydroxyl Groups
The following tables summarize typical conditions and yields for the protection of various hydroxyl-containing compounds with this compound.
| Substrate Type | Alcohol Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Benzyl Alcohol | NaH | THF | 0 to rt | 12 | >95 |
| Secondary Alcohol | Cyclohexanol | NaH | DMF | rt | 16 | ~90 |
| Phenol | Phenol | K₂CO₃ | Acetone | Reflux | 8 | >90 |
Table 1: Representative Conditions for O-3,4-Difluorobenzylation. Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Data Presentation: Deprotection of 3,4-Difluorobenzyl Ethers
The 3,4-difluorobenzyl group can be removed under standard conditions used for benzyl ether cleavage.
| Deprotection Method | Substrate Example | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | 3,4-Difluorobenzyl benzyl ether | 10% Pd/C, H₂ (1 atm) | Methanol | rt | 4 | >95 |
| Oxidative Cleavage | 3,4-Difluorobenzyl benzyl ether | DDQ (1.5 equiv) | CH₂Cl₂/H₂O (18:1) | rt | 6 | ~85-95 |
Table 2: Representative Conditions for the Deprotection of 3,4-Difluorobenzyl Ethers. Note: Reaction times and yields are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,4-difluorobenzyl ether.
Protocol 2: General Procedure for the Deprotection of a 3,4-Difluorobenzyl Ether by Catalytic Hydrogenation
This protocol describes the deprotection of a 3,4-difluorobenzyl ether using catalytic hydrogenation.
Materials:
-
3,4-Difluorobenzyl protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware for hydrogenation
Procedure:
-
Dissolve the 3,4-difluorobenzyl ether (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification by column chromatography may be performed if necessary.
Protocol 3: General Procedure for the Oxidative Deprotection of a 3,4-Difluorobenzyl Ether with DDQ
This protocol describes the deprotection of a 3,4-difluorobenzyl ether using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Materials:
-
3,4-Difluorobenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3,4-difluorobenzyl ether (1.0 equivalent) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Add DDQ (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 6 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol.
Visualizations
Protecting Amino Groups with 3,4-Difluorobenzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of amino groups using 3,4-difluorobenzyl bromide. This protecting group is valuable in multi-step organic synthesis, particularly in drug discovery and development, where precise control of reactive functional groups is paramount. The 3,4-difluorobenzyl group offers a stable protecting moiety that can be selectively removed under specific conditions.
Introduction
The temporary protection of amino groups is a critical strategy in the synthesis of complex molecules, preventing unwanted side reactions and enabling the selective modification of other functional groups. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.
The 3,4-difluorobenzyl (DFB) group serves as a robust protecting group for primary and secondary amines, including aliphatic amines and anilines. The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring can modulate the reactivity and stability of the protecting group compared to an unsubstituted benzyl (B1604629) group. This note outlines the common procedures for the introduction and cleavage of the DFB protecting group.
Protection of Amino Groups
The protection of amines with this compound proceeds via a standard nucleophilic substitution reaction (SN2 mechanism). The amine nitrogen acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated.
General Reaction Scheme
Caption: General scheme for N-protection with this compound.
Experimental Protocols
Protocol 1: Protection of Primary and Secondary Aliphatic Amines
This protocol is a general procedure for the N-alkylation of primary and secondary aliphatic amines.
Materials:
-
Aliphatic amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic amine and dissolve it in the chosen anhydrous solvent (DMF or MeCN).
-
Add the base (K₂CO₃ or DIPEA) to the solution and stir the suspension at room temperature for 15-30 minutes.
-
Add this compound dropwise to the stirring suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-(3,4-difluorobenzyl) amine.
Protocol 2: Protection of Anilines
This protocol is adapted for the N-alkylation of less nucleophilic anilines.
Materials:
-
Aniline (B41778) derivative (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aniline derivative and dissolve it in anhydrous DMF.
-
Carefully add the base (K₂CO₃ or NaH) portion-wise at 0 °C (ice bath). If using NaH, stir until hydrogen evolution ceases.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Yields for N-Alkylation
The following table summarizes typical yields for the N-benzylation of various amines with substituted benzyl bromides, which can be considered analogous to reactions with this compound. Actual yields with this compound may vary depending on the specific substrate and reaction conditions.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Benzyl Bromide | K₂CO₃ | MeCN | Reflux | 3-6 | 85-95 |
| Secondary Aliphatic Amine | Benzyl Bromide | DIPEA | DMF | 60 | 12 | 80-90 |
| Aniline | Benzyl Bromide | NaH | DMF | RT | 16 | 70-85 |
| Substituted Aniline | Substituted Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | 75-90 |
Deprotection of N-(3,4-Difluorobenzyl) Amines
The removal of the 3,4-difluorobenzyl group is most commonly achieved through catalytic hydrogenolysis. This method is generally mild and chemoselective, leaving many other functional groups intact. Alternative methods, such as acidic cleavage, can be employed if the substrate is not compatible with hydrogenation.
General Reaction Scheme
Caption: General scheme for the deprotection of N-(3,4-difluorobenzyl) amines.
Experimental Protocols
Protocol 3: Deprotection via Catalytic Hydrogenolysis (H₂/Pd-C)
This is a standard and widely used method for N-debenzylation.
Materials:
-
N-(3,4-Difluorobenzyl) amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-(3,4-difluorobenzyl) amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen, either by using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.
Protocol 4: Deprotection via Catalytic Transfer Hydrogenolysis
This method avoids the use of flammable hydrogen gas by employing a hydrogen donor in situ, such as ammonium (B1175870) formate (B1220265).[1]
Materials:
-
N-(3,4-Difluorobenzyl) amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (catalytic amount, typically a weight equal to the substrate)
-
Ammonium formate (HCOONH₄) (excess, e.g., 5 eq)
-
Methanol (MeOH)
Procedure:
-
To a stirred suspension of the N-(3,4-difluorobenzyl) amine and 10% Pd/C in methanol, add ammonium formate in a single portion under an inert atmosphere.[1]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst through a pad of Celite® and wash the pad with methanol or chloroform.[1]
-
Evaporate the combined filtrate under reduced pressure to afford the desired amine.[1]
Protocol 5: Deprotection under Acidic Conditions
Strong acids can cleave the N-benzyl bond, although this method is harsher and less common.
Materials:
-
N-(3,4-Difluorobenzyl) amine (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrogen bromide in acetic acid (HBr/AcOH)
-
Dichloromethane (DCM) (optional)
Procedure:
-
Dissolve the N-(3,4-difluorobenzyl) amine in an excess of the chosen acid (e.g., neat TFA or a solution of HBr in acetic acid). A co-solvent like dichloromethane can be used.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully remove the acid under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary for TFA).
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Data Presentation: Representative Yields for N-Debenzylation
The following table presents typical yields for the deprotection of various N-benzyl amines using catalytic transfer hydrogenolysis with ammonium formate, a method analogous to the deprotection of N-(3,4-difluorobenzyl) amines.[1]
| Substrate | Product | Reaction Time (min) | Yield (%) |
| N-Benzyl-2-phenylethylamine | 2-Phenylethylamine | 10 | 90 |
| N-Benzylaniline | Aniline | <10 | 76 |
| N-Benzyl-3-aminopropanol | 3-Aminopropanol | 10 | 95 |
| N-Benzylethanolamine | Ethanolamine | 10 | 86 |
| N-Benzyl-N-methylethanolamine | N-Methylethanolamine | 10 | 83 |
| N-Benzylpiperazine | Piperazine | 10 | 92 |
Visualizations
Reaction Mechanism: N-Alkylation of an Amine
Caption: Sₙ2 mechanism for the N-alkylation of an amine.
Experimental Workflow: Protection of an Amine```dot
Caption: Workflow for deprotection via transfer hydrogenolysis.
Conclusion
The 3,4-difluorobenzyl group is a versatile and stable protecting group for a variety of amines. Its introduction is straightforward, and its removal can be achieved under mild conditions using catalytic hydrogenolysis, making it a valuable tool in organic synthesis. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the effective application of this protecting group.
References
Application Notes: Synthesis of 3,4-Difluorobenzylated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the 3,4-difluorobenzyl moiety into heterocyclic scaffolds is a significant strategy in medicinal chemistry and drug discovery. The fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols and application notes for the synthesis of 3,4-difluorobenzylated heterocycles, including imidazoles, pyrazoles, and pyridines, which are prevalent core structures in numerous pharmaceuticals.
Synthetic Strategies
The primary methods for introducing the 3,4-difluorobenzyl group onto a heterocyclic core are:
-
N-Alkylation: This is a common method for N-heterocycles like imidazoles and pyrazoles, where the nitrogen atom acts as a nucleophile, displacing a halide from 3,4-difluorobenzyl bromide or chloride. This reaction is typically performed in the presence of a base.
-
C-H Functionalization: Direct C-H benzylation offers an atom-economical approach, though it may require specific catalysts and directing groups to achieve regioselectivity.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. This is particularly useful for synthesizing C-benzylated heterocycles.
Applications in Drug Discovery
The 3,4-difluorobenzyl group is found in various biologically active compounds. Its presence can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Altered pKa: Fluorine's electron-withdrawing nature can influence the basicity of nearby nitrogen atoms, affecting drug-receptor interactions.
-
Conformational Control: The substituted benzyl (B1604629) group can influence the overall shape of the molecule, leading to improved binding to target proteins.
Data Summary
The following tables summarize quantitative data for the synthesis of various 3,4-difluorobenzylated heterocycles based on literature precedents.
Table 1: N-Alkylation of Azoles with 3,4-Difluorobenzyl Halides
| Heterocycle | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Imidazole (B134444) | This compound | K₂CO₃ | DMF | 80 | 4 | 85-95 |
| Pyrazole (B372694) | 3,4-Difluorobenzyl chloride | NaH | THF | 60 | 6 | 70-85 |
| 1,2,4-Triazole | This compound | Cs₂CO₃ | Acetonitrile | 80 | 5 | 80-90 |
Table 2: Suzuki-Miyaura Coupling for C-Benzylation of Pyridines
| Pyridine Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine (B30812) | (3,4-Difluorobenzyl)zinc bromide | Pd(PPh₃)₄ | - | THF | 65 | 12 | 60-75 |
| 4-Chloropyridine | 3,4-Difluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-88 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Difluorobenzyl)-1H-imidazole
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(3,4-difluorobenzyl)-1H-imidazole.
Protocol 2: Synthesis of 1-(3,4-Difluorobenzyl)-1H-pyrazole
Materials:
-
Pyrazole
-
3,4-Difluorobenzyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 3,4-difluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 1-(3,4-difluorobenzyl)-1H-pyrazole.
Protocol 3: Synthesis of 3-(3,4-Difluorobenzyl)pyridine via Suzuki-Miyaura Coupling
Materials:
-
3-Bromopyridine
-
(3,4-Difluorobenzyl)zinc bromide (prepared in situ from this compound and zinc dust)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc dust (1.5 eq).
-
Add a solution of this compound (1.2 eq) in anhydrous THF.
-
Gently heat the mixture to initiate the formation of the organozinc reagent.
-
Once the formation is complete (indicated by the consumption of zinc), add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 65°C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-(3,4-difluorobenzyl)pyridine.
Visualizations
Caption: General workflow for the N-alkylation of heterocycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application of 3,4-Difluorobenzyl Bromide in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzyl bromide is a versatile fluorinated organic compound that serves as a critical building block in the synthesis of advanced materials. Its unique structure, featuring a difluorinated aromatic ring and a reactive benzyl (B1604629) bromide group, allows for its incorporation into a variety of polymers and for the functionalization of material surfaces. The presence of fluorine atoms is particularly advantageous, imparting enhanced thermal stability, chemical resistance, and specific electronic properties to the resulting materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in materials science, focusing on its role in the synthesis of fluoropolymers and in surface modification applications.
Key Applications in Materials Science
The primary applications of this compound in materials science are centered around the development of high-performance polymers and the modification of material surfaces to achieve desired properties.
-
Synthesis of Fluorinated Polymers: this compound can be utilized as a monomer or an initiator in polymerization reactions to create fluoropolymers.[1] The incorporation of the difluorobenzyl moiety into the polymer backbone can significantly improve the material's thermal stability, chemical resistance, and dielectric properties. These enhanced characteristics make such polymers suitable for applications in demanding environments, including high-performance coatings, sealants, and electronic materials.[1]
-
Surface Modification: The reactive nature of the benzyl bromide group enables the covalent attachment of the 3,4-difluorobenzyl moiety onto various substrates. This surface functionalization can be employed to alter the surface properties of materials, such as modifying their hydrophobicity, improving adhesion, or introducing specific functionalities for sensing or biomedical applications.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyether via Williamson Ether Synthesis
This protocol describes a representative method for the synthesis of a fluorinated polyether using this compound and a diol monomer.
Materials:
-
This compound (≥98%)
-
Bisphenol A (≥99%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Methanol (B129727) (≥99.8%)
-
Deionized water
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet/outlet
-
Heating mantle with a temperature controller
-
Schlenk line or inert gas manifold
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask, add Bisphenol A (1 molar equivalent) and anhydrous potassium carbonate (2.2 molar equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe or cannula to dissolve the reactants. The typical concentration is around 20-30% (w/v) of the monomers.
-
Monomer Addition: While stirring vigorously, add this compound (1 molar equivalent) to the reaction mixture at room temperature.
-
Polymerization: Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours under a continuous flow of inert gas. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) if desired.
-
Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization:
The resulting fluorinated polyether can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.
| Parameter | Technique | Typical Expected Results |
| Chemical Structure | ¹H NMR, ¹⁹F NMR, FTIR | Confirmation of the polymer structure with characteristic peaks for the difluorobenzyl and bisphenol A moieties. |
| Molecular Weight & Polydispersity | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) and Polydispersity Index (PDI) will depend on reaction conditions. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, indicating thermal stability. |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the amorphous polymer. |
Protocol 2: Surface Modification of a Substrate with 3,4-Difluorobenzyl Groups
This protocol outlines a general procedure for the surface functionalization of a hydroxyl-terminated substrate (e.g., silicon wafer with a native oxide layer, glass slide) with this compound.
Materials:
-
Substrate with hydroxyl groups on the surface (e.g., silicon wafer, glass slide)
-
This compound (≥98%)
-
Anhydrous toluene (B28343) (99.8%)
-
Triethylamine (B128534) (≥99.5%)
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Deionized water
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or a similar reaction vessel
-
Ultrasonic bath
-
Hot plate
-
Schlenk line or inert gas manifold
-
Oven
Procedure:
-
Substrate Cleaning: Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate in an oven at 110 °C for at least 1 hour and then cool to room temperature under a stream of nitrogen.
-
Reaction Setup: Place the cleaned and dried substrate in a Schlenk flask. Evacuate the flask and backfill with argon or nitrogen.
-
Solution Preparation: In a separate dry flask under an inert atmosphere, prepare a solution of this compound (e.g., 0.1 M) and triethylamine (e.g., 0.1 M) in anhydrous toluene.
-
Surface Reaction: Transfer the solution into the Schlenk flask containing the substrate. Ensure the substrate is fully immersed in the solution.
-
Incubation: Heat the reaction mixture to 60-80 °C and leave it to react for 12-24 hours under an inert atmosphere.
-
Washing: After the reaction, remove the substrate from the solution and rinse it thoroughly with toluene, followed by acetone and isopropanol to remove any unreacted reagents.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
Characterization:
The success of the surface modification can be confirmed by surface-sensitive analytical techniques.
| Property | Technique | Expected Outcome |
| Surface Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of F 1s and Br 3d (if any unreacted) peaks confirming the attachment of the difluorobenzyl group. |
| Surface Wettability | Contact Angle Goniometry | An increase in the water contact angle, indicating a more hydrophobic surface due to the fluorinated organic layer. |
| Surface Morphology | Atomic Force Microscopy (AFM) | Minimal change in surface roughness, indicating a monolayer or thin film deposition. |
Visualizing Experimental Workflows
To facilitate a clearer understanding of the experimental processes, the following diagrams created using the DOT language illustrate the key steps in the synthesis and surface modification protocols.
Caption: Workflow for the synthesis of a fluorinated polyether.
Caption: Workflow for surface modification with 3,4-difluorobenzyl groups.
Conclusion
This compound is a valuable reagent in materials science for the creation of advanced materials with tailored properties. Its ability to introduce fluorine atoms into polymer backbones leads to materials with enhanced thermal and chemical stability. Furthermore, its utility in surface modification allows for the precise engineering of surface characteristics. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own materials development efforts. Further optimization of reaction conditions may be necessary to achieve specific material properties for targeted applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 3,4-Difluorobenzyl Bromide
Welcome to the technical support center for the alkylation of 3,4-difluorobenzyl bromide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific reaction. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance the success of your experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during the alkylation of this compound, providing potential causes and actionable solutions in a straightforward question-and-answer format.
Q1: My reaction yield is very low, or I'm seeing no product formation. What are the likely causes and how can I improve it?
A1: Low to no conversion is a frequent issue that can stem from several factors. A systematic evaluation of your reaction parameters is the best approach.
-
Inadequate Deprotonation: The chosen base may not be sufficiently strong to generate the nucleophile in adequate concentrations.
-
Poor Solvent Choice: The solvent must be appropriate for an Sₙ2 reaction and capable of dissolving both the substrate and the nucleophile.
-
Recommendation: Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally effective for this type of reaction.[1][2] Acetonitrile is often a good starting point as it is less prone to decomposition at higher temperatures compared to DMF.[1][3]
-
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Recommendation: If the reaction is slow at room temperature, gradually increase the heat. However, be aware that higher temperatures can promote side reactions. In one optimization study, lowering the temperature from room temperature to 0 °C significantly improved the yield to 94%.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[4]
-
Q2: I'm observing the formation of multiple products, including potential dialkylation. How can I improve the selectivity for the mono-alkylated product?
A2: The formation of multiple products, particularly dialkylation, is a common problem when the newly formed product can react again with the starting material.
-
Stoichiometry Control: The molar ratio of your reactants is critical.
-
Recommendation: Use a slight excess of the this compound (e.g., 1.05 to 1.1 equivalents) relative to your nucleophile to ensure the nucleophile is consumed, minimizing its chance to react twice.[1][4] Conversely, if your nucleophile is prone to dialkylation (like a primary amine or a malonate), using an excess of the nucleophile can favor mono-alkylation.
-
-
Slow Addition: Adding the alkylating agent slowly can help maintain a low concentration of it in the reaction mixture, which can favor mono-alkylation.
-
Recommendation: Add the this compound dropwise to the reaction mixture containing the nucleophile and base over a period of 30-60 minutes.
-
Q3: My reaction is turning dark, and I'm getting a complex mixture of impurities. What could be happening?
A3: A dark coloration and the formation of numerous impurities often suggest decomposition of either the reactants or the solvent.
-
Solvent Decomposition: As mentioned, solvents like DMF can decompose at elevated temperatures, especially in the presence of a base, potentially producing dimethylamine (B145610) which can act as a nucleophile.[3]
-
Substrate Instability: Benzyl (B1604629) bromides can be lachrymatory and reactive. They can degrade over time or under harsh reaction conditions.
-
Recommendation: Ensure you are using high-quality this compound. If possible, use it from a freshly opened bottle or purify it before use if it appears discolored. Also, consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for alkylation reactions involving benzyl bromides, which can be adapted for this compound.
Table 1: Optimization of Alkylation of a Ni(II) Complex with a Benzyl Bromide Derivative [1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | MeCN | RT | <10 |
| 2 | Cs₂CO₃ (2.0) | MeCN | RT | <10 |
| 3 | Et₃N (2.0) | MeCN | RT | <10 |
| 4 | DBU (1.5) | MeCN | RT | 60 |
| 5 | DBU (1.5) | DMF | RT | 55 |
| 6 | DBU (1.5) | CH₂Cl₂ | RT | 40 |
| 7 | DBU (1.5) | MeCN | 0 | 94 |
This data is adapted from a study on a specific nickel complex but provides a valuable starting point for optimizing base, solvent, and temperature.
Table 2: General Conditions for N-Alkylation of Amines with Alkyl Halides [4]
| Alkylating Agent | Base | Solvent | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ or Hunig's Base | DMF or CH₂Cl₂ | 90-98 |
| Ethyl Bromide | K₂CO₃ or Et₃N | Acetonitrile | 80-90 |
| Methyl Iodide | K₂CO₃ or NaH | DMF or Acetonitrile | 85-95 |
Experimental Protocols
General Protocol for N-Alkylation with this compound
This protocol describes a general method for the N-alkylation of a secondary amine.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1-1.5 eq)[4]
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)[4]
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a dry round-bottom flask, add the secondary amine (1.0 eq) and dissolve it in anhydrous DMF or acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.[4]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add this compound (1.1-1.5 eq) dropwise to the stirring suspension.[4]
-
Heat the reaction mixture to 50-80 °C (or as determined by initial optimization studies) and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated product.[4]
Visual Guides
Experimental Workflow for Alkylation
Caption: General workflow for the alkylation reaction.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low reaction conversion.
References
Technical Support Center: 3,4-Difluorobenzyl Bromide Alkylations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during alkylation reactions with 3,4-difluorobenzyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering explanations and actionable solutions to mitigate common side reactions.
Q1: I am observing multiple products in my N-alkylation reaction, and the yield of my desired mono-alkylated amine is low. What is happening?
A1: This is a classic case of over-alkylation . The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, causing it to react further with this compound to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.[1][2]
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of the starting amine relative to the this compound to statistically favor mono-alkylation.[1]
-
Slow Addition: Add the this compound slowly to the reaction mixture, potentially using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the more reactive product reacting again.[1]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help control the rate of the second alkylation.
-
Alternative Methods: Consider alternative synthetic routes that avoid direct alkylation, such as reductive amination, which is highly effective at preventing over-alkylation.[1]
Q2: My mass spectrometry analysis shows a peak corresponding to 3,4-difluorobenzyl alcohol. How is this byproduct forming?
A2: The presence of 3,4-difluorobenzyl alcohol is due to the hydrolysis of this compound.[3] Benzyl (B1604629) bromides are reactive electrophiles and can react with any water present in the reaction mixture. This is a common issue if solvents or reagents are not properly dried.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a solvent purification system. Reagents should be dried and stored in a desiccator.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Proper Base Handling: Hygroscopic bases (like powdered KOH or K₂CO₃) should be handled quickly and stored properly to avoid absorbing moisture.
Q3: When alkylating a ketone, I get a mixture of C-alkylated and O-alkylated products. How can I control the selectivity?
A3: This is a common challenge involving ambident nucleophiles like enolates, which have two reactive sites (carbon and oxygen).[4] The ratio of C- to O-alkylation depends on several factors, including the solvent, counter-ion, and the nature of the electrophile. Softer electrophiles, like bromides, tend to favor C-alkylation.[5]
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor C-alkylation, while polar protic solvents can favor O-alkylation through hydrogen bonding with the oxygen atom of the enolate.
-
Counter-ion: The nature of the cation associated with the enolate plays a role. Lithium enolates often have a strong O-Li bond, which can favor C-alkylation.
-
Temperature: Lower temperatures often favor the kinetically controlled product, which can be either the C- or O-alkylated isomer depending on the specific substrate and conditions. Thermodynamic control (higher temperatures) favors the more stable product, which is typically the C-alkylated ketone.[4]
Q4: I'm observing an unexpected alkene byproduct in my reaction. What is causing this?
A4: The formation of an alkene (3,4-difluorostyrene derivative) points to an E2 elimination side reaction.[6] This is more likely to occur under conditions that favor elimination over substitution (SN2).
Troubleshooting Steps:
-
Base Selection: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases than nucleophiles, promoting elimination.[7] Switch to a weaker, less hindered base (e.g., K₂CO₃, Cs₂CO₃).[3]
-
Temperature: High reaction temperatures favor elimination reactions.[3][6] Try running the reaction at a lower temperature.
-
Solvent: The choice of solvent can influence the E2/SN2 ratio. Polar aprotic solvents generally favor SN2 reactions.[3]
Q5: My reaction is very slow and I have a lot of unreacted starting material. How can I improve the conversion?
A5: Low or no conversion can stem from several factors related to reagent quality, reaction conditions, or inherent substrate reactivity.[1][8]
Troubleshooting Steps:
-
Reagent Quality: Ensure your this compound is fresh, as benzyl bromides can degrade over time.[3] Verify the purity of your nucleophile and other reagents.
-
Base/Solvent Combination: The base must be strong enough to deprotonate the nucleophile and soluble in the reaction solvent.[3][8] For example, K₂CO₃ has low solubility in acetone (B3395972) but is more soluble in DMF.[8]
-
Increase Temperature: If the reaction is sluggish at room temperature, incrementally increase the heat while monitoring for the formation of side products by TLC.[3]
-
Catalytic Additives: For certain N-alkylations that are slow, adding a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction by an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.[8]
Data Presentation
Table 1: Common Side Reactions in this compound Alkylations
| Side Reaction | Nucleophile Type | Contributing Factors | Mitigation Strategy |
| Over-alkylation | Primary/Secondary Amines | Product is more nucleophilic than starting material.[1][2] | Use excess amine; slow addition of benzyl bromide.[1] |
| Hydrolysis | Any | Presence of water in reagents or solvent. | Use anhydrous conditions and an inert atmosphere.[3] |
| Elimination (E2) | Any (acting as a base) | Strong, sterically hindered bases; high temperatures.[3][7] | Use a weaker, non-hindered base; lower reaction temperature.[3] |
| O-Alkylation | Enolates, Phenols | Polar protic solvents; certain counter-ions. | Use polar aprotic solvents (e.g., DMF, THF).[4] |
| Polymerization | Aromatic rings | Strong Lewis or Brønsted acid catalysts.[9] | Use milder catalysts; lower reaction temperature.[10] |
Table 2: Troubleshooting Guide for Common Problems
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Poor reagent quality; Suboptimal base/solvent; Low temperature. | Check reagent purity; Switch to a more suitable solvent (e.g., DMF, acetonitrile); Increase temperature incrementally.[3][8] |
| Multiple Products | Over-alkylation (amines); C- vs. O-alkylation (enolates). | Adjust stoichiometry; Add alkylating agent slowly; Change solvent or temperature to influence selectivity.[1][4] |
| Formation of Byproduct | Hydrolysis (alcohol); Elimination (alkene). | Ensure anhydrous conditions; Use a weaker, non-hindered base and moderate temperatures.[3] |
| Dark, Insoluble Tar | Polymerization/Decomposition. | Lower the reaction temperature; Use a milder base or catalyst; Ensure the solvent is stable at the reaction temperature.[10][11] |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (starting material)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the primary amine (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution or suspension with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF.
-
Reaction: Add the this compound solution dropwise to the stirring amine suspension at room temperature over 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it may be gently heated (e.g., to 50-60 °C).
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and carefully pour it into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated product.
Visualizations
Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. reddit.com [reddit.com]
- 6. Ch 11 : Eliminations of benzylic systems [chem.ucalgary.ca]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Preventing Dialkylation in Reactions with 3,4-Difluorobenzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 3,4-Difluorobenzyl bromide in alkylation reactions. The focus is on preventing the common side reaction of dialkylation to improve yield and purity of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: Why is dialkylation a common side reaction with this compound?
A1: Dialkylation occurs because the product of the initial mono-alkylation can sometimes be more reactive than the starting material. In Friedel-Crafts reactions, the first benzyl (B1604629) group added to an aromatic ring is an activating group, making the ring more susceptible to a second alkylation.[1][2] In N-alkylation or O-alkylation, if the reaction conditions are not carefully controlled, the initially formed secondary amine or ether can compete with the starting material for the alkylating agent.
Q2: What are the main factors influencing the ratio of mono- vs. dialkylation?
A2: Several factors determine the selectivity of the reaction:
-
Stoichiometry: The molar ratio of the nucleophile (e.g., aromatic ring, alcohol, amine) to the electrophile (this compound) is critical. Using an excess of the nucleophile favors mono-alkylation.[1]
-
Reaction Conditions: Temperature, reaction time, and the rate of addition of the alkylating agent can significantly impact the product distribution.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity.[3]
-
Base (for O- and N-alkylation): The strength and nature of the base used to deprotonate the nucleophile can affect the concentration of the active nucleophile and influence the outcome.
Q3: In which common reactions is dialkylation with this compound a significant issue?
A3: Dialkylation is a primary concern in several key reaction types:
-
Friedel-Crafts Alkylation: Attaching the benzyl group to an aromatic ring. The product is more activated than the starting material, leading to polyalkylation.
-
N-Alkylation of Primary Amines: Reaction with a primary amine can yield a mixture of the desired secondary amine, the undesired tertiary amine (dialkylation), and even a quaternary ammonium (B1175870) salt.
-
O-Alkylation of Diols or other Polyols: When reacting with molecules containing multiple hydroxyl groups, controlling the stoichiometry is essential to achieve selective mono-alkylation.
Q4: How can I favor mono-alkylation in Friedel-Crafts reactions?
A4: To achieve mono-alkylation, the most effective strategy is to use a large excess of the aromatic substrate relative to the this compound.[1] This ensures that the electrophile is more likely to encounter an unreacted aromatic ring rather than the more reactive mono-alkylated product. An alternative, highly reliable method is to perform a Friedel-Crafts acylation, which introduces a deactivating acyl group, followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to yield the desired alkyl group.[1][4]
Q5: How can I control selectivity in O-alkylation (Williamson ether synthesis) reactions?
A5: In Williamson ether synthesis, controlling stoichiometry is key. Use a slight excess of the alcohol/phenoxide relative to the this compound. Slow, controlled addition of the benzyl bromide to the alkoxide solution can also help maintain a low concentration of the alkylating agent, favoring the mono-alkylated product. The choice of solvent and base is also crucial for optimizing selectivity.[3]
Q6: What strategies can be used to prevent N,N-dialkylation of primary amines?
A6: To prevent the formation of tertiary amines, use a large excess of the primary amine. This stoichiometric control increases the probability that the this compound will react with the abundant starting amine rather than the mono-alkylated secondary amine product. Alternatively, using a protecting group on the amine can ensure mono-alkylation, followed by a deprotection step.
Troubleshooting Guides
Problem 1: Excessive Dialkylation in Friedel-Crafts Reactions
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the di-substituted product.
-
¹H NMR spectrum shows complex aromatic signals and an incorrect integration ratio between benzylic protons and aromatic protons.
-
Low isolated yield of the desired mono-alkylated product.
Possible Causes & Solutions:
Caption: Troubleshooting workflow for Friedel-Crafts dialkylation.
Data Presentation: Strategies to Minimize Dialkylation
| Strategy | Principle | Typical Conditions | Expected Outcome | Citations |
| Excess Aromatic Substrate | Statistical probability | 5-10 molar equivalents of arene vs. alkyl halide | Significantly reduces dialkylation by ensuring the electrophile reacts primarily with the starting material. | [1] |
| Acylation-Reduction | Electronic deactivation | 1. Acylation with RCOCl, AlCl₃ 2. Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction | Prevents poly-substitution as the acyl group deactivates the ring. Yields the mono-alkylated product cleanly. | [1][4] |
Experimental Protocol: High-Selectivity Mono-alkylation of Benzene (B151609) with this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq).
-
Reagents: Add a large excess of dry benzene (10 eq) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in a small amount of dry benzene (2 eq) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane (B109758) (2x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to isolate the mono-alkylated product.
Problem 2: Low Yield and/or Dialkylation in Williamson Ether Synthesis (O-Alkylation)
Symptoms:
-
TLC analysis shows multiple product spots, including the starting alcohol, mono-ether, and a less polar di-ether byproduct (if applicable, e.g., with diols).
-
Significant amount of unreacted starting alcohol is recovered.[5]
-
Formation of C-alkylated byproducts in reactions with phenols.[3]
Possible Causes & Solutions:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Data Presentation: Solvent Effect on O- vs. C-Alkylation of Sodium β-naphthoxide
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
| Data illustrates the significant impact of solvent choice on selectivity, favoring O-alkylation in polar aprotic solvents. Data from a study by Adjiman, et al.[3] |
Experimental Protocol: Selective Mono-O-alkylation of Phenol (B47542)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry N,N-Dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the DMF at 0 °C.
-
Nucleophile Addition: Dissolve phenol (1.1 eq) in a minimal amount of dry DMF and add it dropwise to the NaH suspension. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.
-
Alkylating Agent: Dissolve this compound (1.0 eq) in dry DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the desired ether.
Problem 3: Poor Selectivity in N-Alkylation of Primary Amines
Symptoms:
-
LC-MS analysis shows a mixture of starting primary amine, desired secondary amine, and undesired tertiary amine.
-
Purification is difficult due to similar polarities of the products.[6]
-
Reaction does not proceed to completion, leaving significant unreacted starting material.[6]
Possible Causes & Solutions:
Caption: Troubleshooting workflow for N-alkylation selectivity.
Data Presentation: General Strategies for Mono-N-Alkylation
| Strategy | Principle | Typical Conditions | Expected Outcome |
| Excess Amine | Statistical probability | 5-10 molar equivalents of amine vs. alkyl halide | Favors mono-alkylation. Requires removal of excess amine during workup. |
| Catalytic Potassium Iodide (KI) | Finkelstein reaction | 0.1 eq KI, base (e.g., K₂CO₃), polar aprotic solvent | In-situ formation of a more reactive alkyl iodide can improve reaction rate and completion, especially with less reactive bromides.[6] |
| Protecting Group | Orthogonal chemistry | 1. Protect (e.g., as Boc-carbamate) 2. Alkylate 3. Deprotect | Excellent selectivity for mono-alkylation but adds two steps to the synthesis sequence. |
Experimental Protocol: Selective Mono-N-alkylation of Aniline (B41778)
-
Setup: In a round-bottom flask, dissolve aniline (5.0 eq) in acetonitrile.
-
Base: Add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 6-12 hours. Monitor the disappearance of the benzyl bromide by TLC.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove excess aniline and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to yield the pure secondary amine.
References
Technical Support Center: Purification of Products from 3,4-Difluorobenzyl Bromide Reactions
Welcome to the technical support center for the purification of reaction products involving 3,4-Difluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on purification protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your target compounds.
Question: My product and the unreacted this compound have very similar Rf values on the TLC plate, making them difficult to separate by column chromatography. What should I do?
Answer:
This is a common challenge due to the structural similarity between the starting material and the product, especially if the introduced functional group is not very polar. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Decrease Polarity: Use a less polar solvent system for your column. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Systematically decrease the proportion of ethyl acetate to increase the separation between your less polar starting material and potentially more polar product.
-
Try Different Solvent Systems: If hexane/ethyl acetate is not effective, consider other solvent systems. For example, a mixture of dichloromethane (B109758) and hexane can sometimes provide better separation for aromatic compounds.
-
-
Use a Different Stationary Phase: While silica (B1680970) gel is the most common stationary phase, alumina (B75360) (basic or neutral) can offer different selectivity and may improve separation.
-
Quench Unreacted Bromide: Before work-up, consider adding a nucleophile like sodium azide (B81097) or thiourea (B124793) to the reaction mixture to convert the unreacted this compound into a more polar and easily separable compound.
-
High-Performance Liquid Chromatography (HPLC): If the quantity of your product is small and high purity is required, preparative HPLC is a powerful technique for separating compounds with very similar polarities.
Question: I see an unexpected spot on my TLC that is more polar than my product. What could it be and how can I remove it?
Answer:
An unexpected polar spot is often due to the hydrolysis of this compound to form 3,4-Difluorobenzyl alcohol . This can happen if there is moisture in your reaction or during the work-up.
-
Identification: 3,4-Difluorobenzyl alcohol is UV active and will likely stain with permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) (CAM) stains. You can confirm its identity by running a TLC with a standard of 3,4-Difluorobenzyl alcohol if available.
-
Removal:
-
Aqueous Wash: During your work-up, washing the organic layer with water or brine should help remove a significant portion of the more water-soluble alcohol.
-
Column Chromatography: 3,4-Difluorobenzyl alcohol is significantly more polar than this compound and many of its ether or alkyl derivatives. It should be easily separable by standard silica gel column chromatography using a hexane/ethyl acetate solvent system. The alcohol will have a much lower Rf value.
-
Question: My product spot is not visible under UV light on the TLC plate. How can I visualize it?
Answer:
While the difluorobenzyl group is UV active, the overall structure of your product might have a weak chromophore. Here are several alternative visualization techniques:
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, amines, and ethers. Your product will likely appear as a yellow or brown spot on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is generally non-destructive.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Williamson ether synthesis reaction using this compound?
A1: A typical work-up for a Williamson ether synthesis involves quenching the reaction, followed by extraction and washing.[1]
-
Quench the Reaction: Cool the reaction mixture to room temperature and quench any remaining base by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Wash the organic layer with water to remove any water-soluble byproducts.
-
Wash with a dilute base (e.g., 5% NaOH or saturated NaHCO₃) to remove any unreacted starting alcohol/phenol.[1]
-
Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q2: What are the most common purification techniques for products derived from this compound?
A2: The two most common and effective purification techniques are:
-
Flash Column Chromatography: This is the most widely used method for purifying reaction mixtures. It separates compounds based on their polarity.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity by separating it from soluble impurities.
Q3: How do I choose a suitable solvent system for column chromatography?
A3: The choice of solvent system depends on the polarity of your product. A general approach is to first determine the Rf of your product on a TLC plate using different solvent systems. Aim for an Rf value between 0.2 and 0.4 for good separation on a column. A common starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).
Q4: What are some common impurities I might encounter?
A4: Besides unreacted starting materials, common impurities include:
-
3,4-Difluorobenzyl alcohol: From hydrolysis of the starting bromide.
-
Side products from elimination reactions: If your substrate is a secondary or tertiary alkoxide, you may get elimination byproducts.
-
Over-alkylation products: In some cases, the product itself can react further with the starting bromide.
Data Presentation
The following table summarizes common purification strategies for different classes of compounds synthesized from this compound.
| Product Class | Typical Purification Method | Common Column Chromatography Solvents | Common Recrystallization Solvents |
| Ethers | Flash Column Chromatography | Hexane / Ethyl Acetate | Ethanol, Methanol, Hexane / Dichloromethane |
| Esters | Flash Column Chromatography | Hexane / Ethyl Acetate | Ethanol, Isopropanol |
| Amines | Flash Column Chromatography | Dichloromethane / Methanol, Hexane / Ethyl Acetate | Ethyl Acetate / Hexane |
| C-alkylated products | Flash Column Chromatography | Hexane / Dichloromethane, Hexane / Ethyl Acetate | Not commonly crystalline |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying a product from a this compound reaction using flash column chromatography.
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica gel. Evaporate the solvent completely.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading the Sample: Carefully add the dried slurry of your product onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or bulb) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Protocol 2: Recrystallization
This protocol is for the purification of a solid product.
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification of products.
Caption: Troubleshooting decision tree for common purification issues.
References
managing hydrobromic acid byproduct in 3,4-Difluorobenzyl bromide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3,4-Difluorobenzyl bromide, with a specific focus on managing the hydrobromic acid (HBr) byproduct.
Troubleshooting Guide: Managing Hydrobromic Acid (HBr) Byproduct
This guide addresses specific issues that may arise during the work-up and purification stages of this compound synthesis due to the presence of HBr.
| Issue | Possible Cause | Recommended Action |
| Low pH of the organic layer after aqueous wash | Incomplete neutralization of HBr. | 1. Perform an additional wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃). 2. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic. 3. If the pH remains acidic, consider a dilute solution of a stronger base like sodium hydroxide (B78521) (NaOH), but add it slowly and with cooling to avoid hydrolysis of the product. |
| Formation of an emulsion during aqueous work-up | Presence of acidic species (HBr) and fine solids. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Allow the mixture to stand for a longer period in the separatory funnel. 3. If the emulsion persists, filter the entire mixture through a pad of celite. |
| Product degradation or discoloration (darkening) upon storage | Residual acidic impurities (HBr) catalyzing decomposition or polymerization. | 1. Ensure thorough neutralization and washing during the work-up. 2. Dry the final product meticulously over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). 3. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. |
| Side-product formation (e.g., bis(3,4-difluorobenzyl) ether) | Reaction of the product with water under acidic conditions, catalyzed by HBr. | 1. Minimize the time the product is in contact with acidic aqueous solutions. 2. Use a non-aqueous work-up if possible, or quickly neutralize the reaction mixture after completion. 3. Ensure the organic solvent is anhydrous before starting the reaction. |
| Over-bromination (formation of 3,4-Difluorobenzal bromide) | Excess brominating agent and prolonged reaction times, with HBr potentially influencing the reaction environment.[1] | 1. Carefully control the stoichiometry of the brominating agent. 2. Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. 3. Using N-Bromosuccinimide (NBS) as the brominating agent can help maintain a low concentration of Br₂ and HBr, thus reducing side reactions.[2][3] |
Frequently Asked Questions (FAQs)
Why is it crucial to remove the hydrobromic acid (HBr) byproduct?
Hydrobromic acid is a strong, corrosive acid that can lead to several issues if not properly managed.[4] Residual HBr can cause:
-
Product Degradation: It can catalyze the decomposition or polymerization of the desired this compound, especially during distillation or storage.
-
Side Reactions: It can promote unwanted side reactions, such as the formation of ethers if water is present.
-
Corrosion: HBr is highly corrosive to metallic equipment.[5]
-
Downstream Reaction Interference: Acidic impurities can interfere with subsequent reaction steps that may be base-sensitive.
What are the common methods for neutralizing HBr in the reaction mixture?
The most common method is to quench the reaction mixture by washing it with an aqueous basic solution. Commonly used bases include:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: A weak base that is effective at neutralizing strong acids like HBr. It is generally a safe option as it is less likely to cause hydrolysis of the product compared to strong bases.
-
Saturated Sodium Sulfite (Na₂SO₃) Solution: This reagent has the dual benefit of neutralizing HBr and also quenching any unreacted bromine (Br₂).[6]
-
Dilute Sodium Hydroxide (NaOH) Solution: A strong base that can be used for neutralization. However, it should be used with caution (at low temperatures and added slowly) as it can promote the hydrolysis of the benzylic bromide.
Can I use an organic base to scavenge HBr in situ?
Yes, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or hindered pyridines can be used to scavenge HBr as it is formed.[7] This can be advantageous in reactions where the starting material or product is sensitive to aqueous acidic conditions. However, the resulting ammonium (B1175870) salt byproduct will need to be removed during purification.
What safety precautions should be taken when handling HBr?
Hydrobromic acid is a hazardous substance that requires strict safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[5]
-
Spill Management: Have a spill kit ready containing a neutralizer like sodium bicarbonate.[9]
-
Disposal: Dispose of HBr waste according to your institution's hazardous waste guidelines. Neutralization before disposal is often required.[9]
How can I monitor the completion of the HBr neutralization?
The most straightforward method is to test the pH of the aqueous layer after a wash. Use pH paper or a calibrated pH meter to ensure the pH is neutral (around 7) or slightly basic.
Experimental Protocol: Synthesis and Work-up of this compound
This protocol outlines a general procedure for the benzylic bromination of 3,4-difluorotoluene (B1333485) and the subsequent management of the HBr byproduct.
Materials:
-
3,4-Difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous organic solvent (e.g., carbon tetrachloride or acetonitrile)
-
Saturated sodium sulfite solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorotoluene in the anhydrous organic solvent.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material is no longer observed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching and Neutralization:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium sulfite solution to neutralize the HBr byproduct and quench any remaining bromine.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to aid in phase separation.
-
-
Drying and Solvent Removal:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Workflow Diagram
Caption: Workflow for HBr byproduct management.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. guidechem.com [guidechem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. windiachemical.com [windiachemical.com]
- 9. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
stability of 3,4-Difluorobenzyl bromide in the presence of strong bases
Technical Support Center: 3,4-Difluorobenzyl Bromide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the stability and reactivity of this compound, particularly in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with a strong, non-bulky base like sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt) in the presence of a nucleophile (e.g., an alcohol or phenol)?
A1: The primary expected reaction is a bimolecular nucleophilic substitution (SN2).[1][2][3] this compound is a primary benzylic halide. For primary halides, the SN2 pathway is generally favored over elimination, especially with strong, non-sterically hindered bases/nucleophiles.[1][2] The fluorine atoms on the benzene (B151609) ring are electron-withdrawing, which can slightly influence the reactivity of the benzylic carbon, but the dominant pathway remains substitution.
Q2: Can an elimination reaction occur with this compound and a strong base?
A2: Yes, an E2 (bimolecular elimination) reaction is a potential competing side reaction, though it is typically minor for primary halides compared to substitution.[1] The likelihood of elimination increases with the use of sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), and at higher temperatures.[4] The strong base can abstract a proton from the benzylic carbon, leading to the formation of a double bond and elimination of the bromide.
Q3: How do the reaction conditions (base, solvent, temperature) affect the outcome of a reaction with this compound?
A3: The reaction conditions are critical in determining the ratio of substitution to elimination products.
-
Base: Strong, non-bulky bases like NaOH, KOH, or NaOEt favor SN2 substitution.[1] Strong, bulky bases like potassium tert-butoxide (KOtBu) increase the likelihood of E2 elimination due to steric hindrance.[4][5]
-
Solvent: Polar aprotic solvents such as DMF or DMSO are known to accelerate SN2 reactions and are often used in Williamson ether synthesis.[6] The use of ethanol (B145695) as a solvent can favor elimination.[1]
-
Temperature: Higher temperatures generally favor elimination over substitution.[1]
Q4: What are some common side products when using this compound in benzylation reactions?
A4: Besides the potential for elimination products, other side reactions can occur. If using an amine as a nucleophile, over-alkylation can be an issue. When using sodium hydride (NaH) in DMF as a solvent for deprotonating an alcohol, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, has been reported in reactions with benzyl (B1604629) bromide, which can act as a catalyst poison in subsequent steps.[7] While not specific to the difluoro- derivative, it is a possibility to be aware of.
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product (e.g., ether or amine).
-
Possible Cause 1: Competing Elimination Reaction.
-
Troubleshooting:
-
-
Possible Cause 2: Incomplete Deprotonation of the Nucleophile.
-
Troubleshooting:
-
Ensure the base used is strong enough to fully deprotonate your nucleophile (e.g., alcohol). Sodium hydride (NaH) is often more effective than sodium hydroxide (NaOH) for this purpose.[6]
-
Use anhydrous solvents, as water can quench the base and the alkoxide.
-
-
-
Possible Cause 3: Degradation of this compound.
-
Troubleshooting:
-
This compound is a lachrymator and can be sensitive. Ensure it is stored under appropriate conditions and handled in a dry, inert atmosphere.
-
Add the benzyl bromide to the reaction mixture after the nucleophile has been deprotonated.
-
-
Issue 2: Formation of an unexpected elimination product.
-
Possible Cause: Use of a bulky base or high temperature.
-
Troubleshooting:
-
As detailed above, switch to a less sterically hindered base and lower the reaction temperature.[1][4]
-
The Zaitsev rule generally predicts the formation of the more substituted alkene; however, with bulky bases, the Hofmann product (less substituted alkene) can be favored.[8][4] For this compound, elimination would lead to a styrene (B11656) derivative.
-
-
Data Presentation
The following table summarizes the expected major and minor products when reacting this compound with a generic alcohol (R-OH) under different basic conditions, based on general principles of SN2 and E2 reactions for primary benzylic halides.
| Base | Base Type | Solvent | Temperature | Expected Major Product | Expected Minor Product | Predominant Mechanism |
| NaH | Strong, Non-bulky | THF, DMF | Room Temp. | 3,4-Difluorobenzyl ether (Substitution) | 3,4-Difluorostyrene (Elimination) | SN2 |
| NaOEt | Strong, Non-bulky | Ethanol | Reflux | 3,4-Difluorobenzyl ether (Substitution) | 3,4-Difluorostyrene (Elimination) | SN2 > E2 |
| KOtBu | Strong, Bulky | t-Butanol | Reflux | 3,4-Difluorobenzyl ether (Substitution) | 3,4-Difluorostyrene (Elimination) | E2 > SN2 |
| K₂CO₃ | Weak Base | Acetone, DMF | Reflux | 3,4-Difluorobenzyl ether (Substitution) | Negligible | SN2 |
Experimental Protocols
Protocol: Williamson Ether Synthesis of a 3,4-Difluorobenzyl Ether
This protocol describes a general procedure for the benzylation of an alcohol using this compound and sodium hydride.
-
Materials:
-
Alcohol (to be benzylated)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 3,4-difluorobenzyl ether.
-
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for low substitution yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
choice of solvent for reactions involving 3,4-Difluorobenzyl bromide
Welcome to the technical support center for 3,4-Difluorobenzyl Bromide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a key building block, primarily used for the introduction of the 3,4-difluorobenzyl moiety into a wide range of molecules.[1] Its applications are prominent in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine atoms can significantly enhance biological activity and pharmacokinetic properties.[1] It is commonly used in nucleophilic substitution reactions to form ethers, esters, and carbon-carbon bonds.
Q2: What is the reactivity of this compound comparable to?
As a benzylic bromide, this compound is highly reactive towards nucleophiles, similar to benzyl (B1604629) bromide itself. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can slightly modulate the reactivity of the benzylic carbon, but it readily participates in SN2 reactions. It is important to handle this compound with care as it is lachrymatory and corrosive.[2][3]
Q3: How should I store this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[2] It is typically recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation.[2][3]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Possible Causes:
-
Poor Nucleophile Quality: The nucleophile may be weak, sterically hindered, or degraded.
-
Inappropriate Solvent Choice: The solvent may not adequately dissolve the reactants or may participate in side reactions.
-
Presence of Water: Moisture can hydrolyze the this compound to the corresponding alcohol, reducing the yield of the desired product.
-
Reaction Temperature Too Low: The reaction may be too slow at the chosen temperature.
-
Side Reactions: Elimination reactions or reaction with the solvent can compete with the desired substitution.
Solutions:
-
Verify Nucleophile Quality: Use a freshly prepared or purified nucleophile. For weak nucleophiles, consider the use of a stronger base or a phase-transfer catalyst.
-
Optimize Solvent Selection: Choose a solvent that dissolves both the substrate and the nucleophile. Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices for SN2 reactions. Refer to the solvent data table below for more options.
-
Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Adjust Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. Be cautious of potential side reactions at higher temperatures.
-
Minimize Side Reactions: Use a non-nucleophilic base if an acidic proton is present. Choose a solvent that is less likely to participate in the reaction.
Issue 2: Formation of Multiple Products
Possible Causes:
-
Over-alkylation: If the nucleophile has multiple reactive sites, poly-alkylation can occur.
-
Elimination Side Products: In the presence of a strong, sterically hindered base, E2 elimination can compete with SN2 substitution, leading to the formation of 3,4-difluorostyrene (B50085) derivatives.
-
Reaction with Solvent: Some solvents, like alcohols, can act as nucleophiles, leading to undesired byproducts.
-
Decomposition of Starting Material: this compound can be unstable under certain conditions (e.g., prolonged heating, presence of strong bases), leading to decomposition products.
Solutions:
-
Control Stoichiometry: Use a controlled molar ratio of the nucleophile to this compound. In some cases, using a slight excess of the nucleophile can drive the reaction to completion and minimize starting material recovery.
-
Choose a Milder Base: If elimination is a problem, switch to a weaker or less sterically hindered base.
-
Select an Inert Solvent: Use aprotic, non-nucleophilic solvents such as THF, acetone, or acetonitrile.
-
Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged reaction times that could lead to decomposition.
Data Presentation
Table 1: Solvent Properties for Reactions with this compound
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | General Suitability for SN2 Reactions | Notes |
| Acetonitrile (CH₃CN) | 37.5 | 81.6 | Excellent | Aprotic polar solvent, good for dissolving a wide range of reactants.[4][5] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent | High boiling point allows for a wide range of reaction temperatures. Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Excellent | High boiling point and strong solvating power. Can be challenging to remove completely. |
| Acetone (CH₃COCH₃) | 20.7 | 56 | Good | Aprotic polar solvent with a lower boiling point, suitable for reactions at moderate temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good | Aprotic, less polar than the solvents above. Good for reactions with less polar nucleophiles. |
| Dichloromethane (DCM) | 9.1 | 39.6 | Moderate | Lower polarity, may not be suitable for all nucleophiles.[6] |
| Methyl Acetate (MeOAc) | 6.7 | 57 | Moderate | A more environmentally friendly alternative to chlorinated solvents.[7] |
| Carbon Tetrachloride (CCl₄) | 2.2 | 76.7 | Historically Used | Largely phased out due to toxicity and environmental concerns.[7][8] |
Experimental Protocols
General Protocol for Nucleophilic Substitution (O-alkylation of a Phenol)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the phenol (B47542) (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and a dry aprotic polar solvent (e.g., acetonitrile or DMF) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To this suspension, add this compound (1.1 eq.) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for a typical nucleophilic substitution reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 85118-01-0 [amp.chemicalbook.com]
- 3. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Carbon tetrachloride free benzylic brominations of methyl aryl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
monitoring the progress of 3,4-Difluorobenzyl bromide reactions by TLC or LC-MS
Welcome to the technical support center for monitoring reactions involving 3,4-Difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of reactions with this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - The sample is too dilute. - The compound is not UV-active and no visualization stain was used. - The solvent level in the developing chamber was above the spotting line.[1][2] | - Concentrate the sample and re-spot. - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2] - Use a visualization stain (e.g., potassium permanganate, iodine). - Ensure the spotting line is above the solvent level in the chamber.[1][2] |
| Spots are streaking or tailing. | - The sample is too concentrated.[1][3] - The compound is highly polar and interacting strongly with the silica (B1680970) gel. - The sample contains acidic or basic impurities.[1] | - Dilute the sample before spotting.[1][3] - Try a more polar solvent system to improve migration. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent. |
| The starting material and product spots have very similar Rf values. | - The polarity of the starting material and product are very similar. - The chosen solvent system is not providing adequate separation. | - Try a different solvent system with varying polarity.[4] - Use a "co-spot" lane where both the starting material and reaction mixture are spotted on top of each other to help differentiate the spots.[5][6] - Consider using a different stationary phase (e.g., alumina (B75360) or reverse-phase TLC plates). |
| The reaction mixture appears as a smear on the TLC plate. | - The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[4] - The reaction has resulted in a complex mixture of products or decomposition. | - Before developing the TLC, place the spotted plate under high vacuum for a few minutes to remove the high-boiling solvent.[4] - Try different solvent systems to attempt to resolve the components of the mixture. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak is observed for the starting material or product. | - The compound is not ionizing under the chosen conditions (e.g., ESI, APCI). - The concentration of the analyte is below the detection limit.[7] - The incorrect mobile phase is being used, leading to poor retention or ionization. | - Try switching the ionization mode (positive vs. negative) or the ionization source (e.g., from ESI to APCI).[8] - Prepare a more concentrated sample for injection. - Optimize the mobile phase, considering pH and additives that can promote ionization.[8][9] |
| Poor peak shape (fronting, tailing, or splitting). | - The column is overloaded. - The column is degrading or contaminated.[10] - The mobile phase is inappropriate for the analyte. | - Dilute the sample before injection. - Flush the column or try a new column.[10] - Adjust the mobile phase composition, gradient, or pH. |
| The observed mass does not correspond to the expected product. | - An unexpected reaction or side-reaction has occurred. - The molecule is forming adducts with solvent or buffer ions (e.g., +Na, +K, +NH4).[7] - In-source fragmentation is occurring. | - Carefully analyze the mass spectrum for other potential products or byproducts. - Check for common adducts by looking for masses corresponding to [M+Na]+, [M+K]+, etc.[7] - Reduce the source temperature or fragmentor voltage to minimize in-source fragmentation. |
| Signal intensity is weak or inconsistent. | - Ion suppression due to matrix effects.[7][9] - The system is contaminated.[10] - The instrument requires tuning or calibration.[8] | - Improve sample cleanup to remove interfering matrix components.[9] - Flush the LC system and clean the MS ion source.[10] - Perform a system tune and calibration according to the manufacturer's recommendations.[8] |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate TLC solvent system for my this compound reaction?
A1: Start by considering the polarity of your starting material and expected product. This compound is a relatively nonpolar compound. A good starting point for a solvent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[1] A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate. You can then adjust the polarity of the eluent to achieve an Rf value for the starting material of around 0.3-0.5 to allow for clear separation from the product.[5][11]
Q2: My reaction involves a nucleophile. What will be the relative polarity of my product compared to this compound on a TLC plate?
A2: Generally, the product of a nucleophilic substitution on this compound will be more polar than the starting material. This is because the bromine atom is replaced by a functional group that is often more polar (e.g., -OH, -OR, -NR2, -CN). Therefore, you should expect the product spot to have a lower Rf value (it will not travel as far up the TLC plate) than the this compound spot.
Q3: What m/z values should I look for in the mass spectrum for this compound?
A3: Bromine has two common isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio. Therefore, in the mass spectrum, you should look for a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. For this compound (C7H5BrF2), the expected molecular ion peaks would be around m/z 206 and 208. In positive ion mode, you might observe the [M+H]+ ion, however, benzyl (B1604629) bromides can be prone to losing the bromine atom. A common fragment observed is the 3,4-difluorobenzyl cation [M-Br]+ at m/z 127.
Q4: How can I confirm the identity of a spot on my TLC plate or a peak in my LC chromatogram?
A4: For TLC, you can run a "co-spot" lane where you spot both the starting material and the reaction mixture at the same point.[5][6] If the reaction mixture spot and the starting material spot migrate to the same Rf, it is likely unreacted starting material. For LC-MS, the mass spectrometer provides the mass-to-charge ratio of the eluting compound, which can be used to confirm the molecular weight of the product.
Q5: My LC-MS results show multiple peaks. How can I determine which is my desired product?
A5: Examine the mass spectrum associated with each chromatographic peak. The peak corresponding to the expected molecular weight of your product is the most likely candidate. You can also analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure. Additionally, consider the expected retention time based on the polarity of your product; more polar compounds will generally have shorter retention times in reverse-phase chromatography.
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent (e.g., 9:1 hexanes:ethyl acetate) into a developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is the origin line. Mark three small, evenly spaced points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of your this compound starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the first mark on the origin line. The spot should be as small as possible (1-2 mm in diameter).[12]
-
Lane 2 (Co-spot): On the second mark, first spot the starting material as in lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it on the third mark.[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[1] Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If spots are not UV-active, use an appropriate stain (e.g., potassium permanganate).
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) spot indicates the reaction is proceeding.
Protocol 2: Monitoring a Reaction by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it significantly with the mobile phase (e.g., 1:1000 with acetonitrile/water). This prevents overloading the column and contaminating the MS source.
-
LC Method Setup (Example for a C18 Reverse-Phase Column):
-
Column: C18, 2.1 x 50 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B over several minutes to elute compounds of increasing non-polarity. A typical gradient might be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
MS Method Setup (Example for Electrospray Ionization - ESI):
-
Ionization Mode: Positive (to detect [M+H]+ or fragments) and/or Negative, depending on the product.
-
Scan Range: m/z 100-500 (this should encompass the masses of your starting material and expected product).
-
Source Parameters: Optimize the gas temperature, gas flow, and capillary voltage according to your instrument's recommendations.
-
-
Analysis: Inject the diluted sample. Monitor the total ion chromatogram (TIC) for peaks. Examine the mass spectrum of each peak to identify the molecular weight of the eluting compound. The disappearance of the peak corresponding to this compound and the appearance of a new peak with the expected mass of the product indicates reaction progress.
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Chromatography [chem.rochester.edu]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. zefsci.com [zefsci.com]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3,4-Difluorobenzyl Bromide Reactions
<
This guide provides troubleshooting and frequently asked questions (FAQs) for handling the work-up procedures of reactions involving 3,4-difluorobenzyl bromide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but after aqueous work-up, I see a significant amount of a new, more polar spot by TLC. What could it be?
A1: This is likely the hydrolysis product, 3,4-difluorobenzyl alcohol. This compound is reactive and can hydrolyze if exposed to water or nucleophilic conditions for extended periods, especially at elevated temperatures. To minimize this, perform the aqueous work-up quickly and at a low temperature (e.g., using an ice bath).
Q2: I'm performing an N-alkylation with an amine, and my yield is low, with a lot of starting amine remaining. How can I improve this?
A2: Low yields in N-alkylations can be due to several factors:
-
Insufficient Base: Ensure you are using a suitable, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) in sufficient quantity (typically 1.5-3.0 equivalents) to neutralize the HBr formed during the reaction.[1][2]
-
Steric Hindrance: this compound is a primary benzyl (B1604629) halide and is ideal for Sₙ2 reactions.[3][4] However, if your amine nucleophile is very sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or acetonitrile (B52724) to accelerate the rate.[1]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some alkylations may require longer reaction times, from a few hours to overnight.[1][5]
Q3: During the extractive work-up, I'm having trouble with emulsions. What can I do?
A3: Emulsions are common when working with polar aprotic solvents like DMF or DMSO. To break up an emulsion:
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing a better separation.[1][2]
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
If the problem persists, filter the entire mixture through a pad of Celite.
Q4: After purification by column chromatography, my product is still contaminated with a non-polar impurity. What is it likely to be?
A4: The most common non-polar impurity is unreacted this compound. Its reactivity can sometimes be lower than expected, or an insufficient amount of the nucleophile was used. Ensure you use a slight excess (1.1-1.5 equivalents) of your nucleophile if it is not the limiting reagent. Careful column chromatography with a shallow solvent gradient should effectively separate the product from the starting material.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is a lachrymator, meaning it causes tears, and is corrosive.[6][7][8] It can cause severe skin burns and eye damage and may cause respiratory irritation.[7][8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][7]
Troubleshooting Guide
This section addresses more complex issues that may arise during the work-up of this compound reactions.
Scenario 1: Product Lost During Work-up
Problem: The reaction appeared clean by TLC or LC-MS, but the final isolated yield is very low.
| Possible Cause | Troubleshooting Step |
| Product is water-soluble. | If your product has polar functional groups (e.g., free amines, carboxylates), it may have partitioned into the aqueous layer. Before discarding the aqueous layers, back-extract them 1-2 times with your organic solvent (e.g., ethyl acetate, DCM).[9] |
| Product is volatile. | This compound itself has a boiling point of ~61°C at 4 mmHg.[10] If your product has a similar or lower molecular weight, it might be lost during solvent removal on a rotary evaporator. Use lower temperatures and pressures, and check the rotovap trap for your product.[9] |
| Product degradation. | Your product might be unstable to the acidic or basic conditions of the work-up.[9] Test the stability by taking a small aliquot of the crude reaction mixture and exposing it to the planned aqueous wash (e.g., sat. NaHCO₃ or dil. HCl). Analyze by TLC to see if degradation occurs. If so, modify the work-up to use neutral washes (water, brine). |
| Precipitation during extraction. | The product may have precipitated at the interface of the organic and aqueous layers. If a solid is observed, it may be necessary to filter the combined layers through a Büchner funnel before separating them. |
Scenario 2: Multiple Products Observed After Work-up
Problem: The crude NMR or LC-MS shows a complex mixture of products when a single product was expected.
| Possible Cause | Troubleshooting Step |
| Over-alkylation. | If your nucleophile has multiple reactive sites (e.g., a primary amine), both mono- and di-alkylation can occur. To favor mono-alkylation, use a larger excess of the nucleophile. To favor di-alkylation, use an excess of this compound. |
| Elimination Side Reaction. | While less common for primary halides, if a very strong, bulky base (like t-BuOK) is used, E2 elimination can compete with the desired Sₙ2 substitution, especially at higher temperatures.[3][4] Consider using a weaker base like K₂CO₃. |
| Reaction with Solvent. | In nucleophilic solvents like alcohols, the solvent itself can compete with your intended nucleophile, leading to ether formation (e.g., 3,4-difluorobenzyl methyl ether if methanol (B129727) is the solvent). Use non-nucleophilic, aprotic solvents like DMF, acetonitrile, or THF. |
Visual Troubleshooting Guide
The following diagram outlines a decision-making process for troubleshooting common work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.no [fishersci.no]
- 7. This compound 98 85118-01-0 [sigmaaldrich.com]
- 8. This compound | 85118-01-0 [amp.chemicalbook.com]
- 9. How To [chem.rochester.edu]
- 10. chemimpex.com [chemimpex.com]
dealing with lachrymatory properties of 3,4-Difluorobenzyl bromide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,4-Difluorobenzyl bromide, a versatile reagent with notable lachrymatory properties. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[3][4] Inhalation may lead to respiratory irritation.[1][2]
Q2: What are the immediate symptoms of exposure to this compound?
A2: Exposure can cause immediate irritation to the eyes, leading to tearing, as well as redness and a burning sensation on the skin. Inhalation can result in coughing and irritation of the respiratory tract.
Q3: How should this compound be stored?
A3: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1][5] It should be stored locked up and in a corrosive-resistant container.[2] Keep away from heat, sparks, and open flames.[1][5]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Appropriate PPE includes protective gloves, protective clothing, and eye/face protection.[1][2] A dust mask (type N95 or equivalent) is also recommended.[6] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[1][5]
Troubleshooting Guides
Issue: Accidental Spill
Q: What is the immediate protocol to follow in case of a small spill of this compound?
A: In the event of a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[5][7] Wearing appropriate personal protective equipment, absorb the spill with an inert material such as dry sand or earth, and place it into a suitable disposal container.[1] Do not let the product enter drains.[1][2]
Issue: Personal Exposure
Q: What are the first aid measures for skin or eye contact with this compound?
A: For skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] In both cases, seek immediate medical attention.[1][3][5]
Q: What should be done if this compound is inhaled?
A: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[3][5] Seek immediate medical attention.[1][5]
Q: What is the procedure for ingestion?
A: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1][3][5] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[3][5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H5BrF2 | --INVALID-LINK-- |
| Molecular Weight | 207.02 g/mol | --INVALID-LINK-- |
| Boiling Point | 59-61°C at 3.5 mmHg | --INVALID-LINK-- |
| Density | 1.618 g/mL at 25°C | --INVALID-LINK-- |
| Flash Point | 79°C (174.2°F) - closed cup | --INVALID-LINK-- |
| Refractive Index | n20/D 1.526 | --INVALID-LINK-- |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation : Before handling, ensure a chemical fume hood is operational and an emergency shower and eyewash station are accessible. Don all required personal protective equipment (gloves, lab coat, and chemical safety goggles).
-
Dispensing : Work exclusively within a chemical fume hood. Use a clean, dry syringe or pipette to transfer the liquid. Avoid generating aerosols.
-
Closing : Tightly seal the container immediately after use.
-
Cleaning : Clean any contaminated surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Post-Handling : Wash hands thoroughly with soap and water after handling.
Protocol for Quenching and Decontamination
-
Small Spills : For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collection : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials should be disposed of as hazardous waste.
-
Large Spills : For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Visualizations
Caption: Workflow for handling a spill of this compound.
Caption: First aid procedures for exposure to this compound.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.dk [fishersci.dk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound 98 85118-01-0 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. dbmr.unibe.ch [dbmr.unibe.ch]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of 3,4-Difluorobenzylated Compounds by NMR and MS
For researchers, scientists, and professionals in drug development, the precise characterization of novel synthesized compounds is a critical step in the discovery pipeline. The introduction of a 3,4-difluorobenzyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides a comparative overview of the characterization of such compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Introduction to Spectroscopic Techniques for Fluorinated Compounds
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation of organic molecules. For 3,4-difluorobenzylated compounds, specific NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the molecular structure, connectivity, and the electronic environment of the fluorine atoms. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), complements NMR by providing the exact molecular weight and elemental composition, confirming the identity of the synthesized compound.
Case Study: N-(3,4-difluorobenzyl)acetamide
To illustrate the characterization process, this guide will use N-(3,4-difluorobenzyl)acetamide as a representative example of a 3,4-difluorobenzylated compound.
Table 1: Summary of NMR Data for N-(3,4-difluorobenzyl)acetamide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.20-7.05 | m | - | Ar-H |
| ¹H | 5.80 | br s | - | NH |
| ¹H | 4.35 | d | 5.6 | CH ₂ |
| ¹H | 2.01 | s | - | CH ₃ |
| ¹³C | 169.5 | s | - | C =O |
| ¹³C | 150.0 (dd) | dd | J=245, 12 | C -F |
| ¹³C | 149.5 (dd) | dd | J=246, 12 | C -F |
| ¹³C | 136.0 (dd) | dd | J=6, 4 | Ar-C |
| ¹³C | 123.0 (d) | d | J=7 | Ar-C H |
| ¹³C | 117.5 (d) | d | J=17 | Ar-C H |
| ¹³C | 116.0 (d) | d | J=17 | Ar-C H |
| ¹³C | 42.5 | s | - | C H₂ |
| ¹³C | 23.0 | s | - | C H₃ |
| ¹⁹F | -138.5 | m | - | Ar-F |
| ¹⁹F | -141.0 | m | - | Ar-F |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for N-(3,4-difluorobenzyl)acetamide
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Molecular Formula |
| [M+H]⁺ | 186.0776 | 186.0779 | 1.6 | C₉H₁₀F₂NO |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the N-(3,4-difluorobenzyl)acetamide sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally to a known fluorine-containing compound.
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
¹⁹F NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: A range sufficient to cover the expected chemical shifts of aromatic fluorine atoms (e.g., -100 to -160 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal or external standard.
Mass Spectrometry
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. For ESI-MS, it is crucial to use volatile solvents and to avoid non-volatile buffers or salts.
Instrumentation: Data is acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
ESI-MS Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). The exact mass of the molecular ion is used to calculate the elemental composition using the instrument's software.
Visualization of Experimental Workflow and Key Relationships
1H and 13C NMR spectral analysis of 3,4-Difluorobenzyl derivatives
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Difluorobenzyl Derivatives
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for key 3,4-Difluorobenzyl derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds and require a clear understanding of their structural characterization through NMR spectroscopy. The guide presents quantitative data in structured tables, details the experimental protocols for data acquisition, and illustrates the analytical workflow.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the proton and carbon NMR spectral data for 3,4-Difluorobenzyl alcohol and 3,4-Difluorobenzaldehyde. These derivatives serve as representative examples of the 3,4-difluorobenzyl moiety, with the key difference being the oxidation state of the benzylic carbon.
Table 1: ¹H and ¹³C NMR Data for 3,4-Difluorobenzyl alcohol
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 7.18-7.05 | m | 3H, Ar-H | ||
| 4.67 | s | 2H, CH ₂ | ||
| 1.65 | s | 1H, OH | ||
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||
| 150.0 (dd, J=246.3, 12.5 Hz) | C -F | |||
| 149.8 (dd, J=248.8, 12.5 Hz) | C -F | |||
| 137.9 (t, J=3.8 Hz) | Ar-C | |||
| 122.8 (dd, J=6.3, 3.8 Hz) | Ar-C H | |||
| 117.3 (d, J=17.5 Hz) | Ar-C H | |||
| 116.9 (d, J=17.5 Hz) | Ar-C H | |||
| 64.2 | C H₂OH |
Data sourced from publicly available spectral databases.
Table 2: ¹H and ¹³C NMR Data for 3,4-Difluorobenzaldehyde
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 9.91 | s | 1H, CH O | ||
| 7.65-7.59 | m | 1H, Ar-H | ||
| 7.55-7.49 | m | 1H, Ar-H | ||
| 7.35-7.28 | m | 1H, Ar-H | ||
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||
| 189.5 | C HO | |||
| 158.1 (dd, J=258.8, 12.5 Hz) | C -F | |||
| 155.4 (dd, J=253.8, 12.5 Hz) | C -F | |||
| 133.4 (t, J=3.8 Hz) | Ar-C | |||
| 126.9 (dd, J=6.3, 3.8 Hz) | Ar-C H | |||
| 119.5 (d, J=18.8 Hz) | Ar-C H | |||
| 118.0 (d, J=17.5 Hz) | Ar-C H |
Data sourced from publicly available spectral databases.[1][2]
NMR Analysis Workflow
The process of NMR spectral analysis follows a structured workflow, from initial sample handling to the final interpretation of the data. This logical progression ensures data quality and accurate structural elucidation.
References
A Comparative Guide to HPLC and GC Analysis of 3,4-Difluorobenzyl Bromide Reaction Mixtures
For researchers, scientists, and drug development professionals working with 3,4-Difluorobenzyl bromide, accurate and reliable analytical methods are crucial for monitoring reaction progress, determining purity, and identifying byproducts. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound reaction mixtures, complete with experimental protocols and data to support informed method selection.
Choosing Your Analytical Approach: HPLC vs. GC
The choice between HPLC and GC for analyzing this compound and its reaction mixtures depends on several factors, including the volatility of the analytes, the complexity of the sample matrix, and the desired sensitivity.[1][2][3] GC is generally favored for volatile and semi-volatile compounds that are thermally stable, offering high resolution and speed.[4][5] HPLC is a versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[1][3]
Caption: Diagram 1: Method Selection Logic.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of this compound, which is a volatile compound. It is particularly useful for assessing purity and quantifying residual starting materials and volatile byproducts. A common approach involves direct injection of a diluted sample, often after a simple liquid-liquid extraction.
Experimental Protocol: GC-FID
This protocol is adapted from a method for the determination of benzyl (B1604629) bromide as a genotoxic impurity.[6]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector is suitable.
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 5 µm film thickness.
-
Carrier Gas: Helium at a constant pressure of 5.0 psi.
-
Temperatures:
-
Injector: 220°C
-
Detector: 260°C
-
Oven: Isothermal at 150°C for 30 minutes.
-
-
Injection: 5 µL with a split ratio of 2:1.
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., toluene).
-
If necessary, perform a liquid-liquid extraction. For example, if the reaction mixture is in an aqueous phase, extract with cyclohexane.
-
Dilute the organic extract to an appropriate concentration for GC analysis.
-
Performance Data for a Generic Benzyl Bromide GC-FID Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 6.6 ppm (6.6 µg/mL) | |
| Limit of Quantitation (LOQ) | 19.9 ppm (19.9 µg/mL) | |
| Precision (%RSD) | 2.130 | |
| Accuracy (Recovery) | 95-105% |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile alternative to GC, especially when dealing with less volatile byproducts or when derivatization is employed to enhance detection. For compounds like benzyl bromides, which lack a strong chromophore, derivatization can significantly improve sensitivity for UV detection.
Experimental Protocol: HPLC-UV with Pre-column Derivatization
This protocol is based on a method developed for the analysis of benzyl halides in drug substances.[7][8]
-
Instrumentation: An HPLC system with a UV detector.[7]
-
Column: InertSustain® C18, 250 mm x 4.6 mm, 5 µm.[7]
-
Mobile Phase:
-
Solvent A: Acetonitrile[7]
-
Solvent B: 5 mM Ammonium acetate (B1210297) solution[7]
-
Gradient: 70% A for 10 min, ramp to 85% A over 5 min, hold at 85% A for 5 min.[7]
-
-
Flow Rate: 1.0 mL/min[7]
-
Sample Preparation and Derivatization:
-
Dissolve the reaction mixture in acetonitrile (B52724) to a known concentration.
-
To a specific volume of the sample solution, add a solution of 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) in acetonitrile.[7]
-
Potassium iodide (KI) can be added to convert any corresponding chlorides or bromides to the more reactive iodides, enhancing the derivatization efficiency.[7][8]
-
The mixture is heated (e.g., 60°C for 90 minutes) to complete the derivatization.[7]
-
The resulting solution is then injected into the HPLC system.
-
Performance Data for a Derivatization-Based HPLC-UV Method for Benzyl Halides
| Parameter | Value (relative to drug substance) | Reference |
| Limit of Quantitation (LOQ) | 7–9 µg g⁻¹ | [7][8] |
Workflow for Analysis of a this compound Reaction Mixture
The following diagram illustrates a general workflow for the analysis of a reaction mixture containing this compound.
Caption: Diagram 2: Analytical Workflow.
Conclusion
Both HPLC and GC are viable and powerful techniques for the analysis of this compound reaction mixtures.
-
GC-FID offers a straightforward, sensitive, and cost-effective method for analyzing the volatile components of the reaction mixture, including the starting material and product.[5]
-
HPLC-UV , particularly with a derivatization step, provides a robust method for a broader range of analytes, including less volatile impurities, and can overcome matrix interferences by shifting the detection wavelength.[7][8]
The optimal choice of method will depend on the specific goals of the analysis, the nature of the expected byproducts, and the available instrumentation. For comprehensive characterization of a reaction mixture, employing both techniques can provide complementary information.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 6. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. | Semantic Scholar [semanticscholar.org]
- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3,4-Difluorobenzyl Bromide and Other Benzylating Agents for Nucleophilic Substitution Reactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Application of Substituted Benzylating Agents
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the selection of an appropriate benzylating agent is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides a detailed comparison of the reactivity of 3,4-Difluorobenzyl bromide with other commonly employed benzylating agents, including the unsubstituted benzyl (B1604629) bromide, and derivatives bearing either electron-donating (4-methoxybenzyl bromide) or electron-withdrawing (4-nitrobenzyl bromide) groups. This objective analysis, supported by experimental data, aims to equip researchers with the knowledge to make informed decisions in the selection of reagents for their specific synthetic needs.
The benzylation of nucleophiles, such as alcohols and amines, is a fundamental transformation for the introduction of the benzyl protecting group or for the construction of more complex molecular architectures. The reactivity of the benzylating agent is paramount and is primarily governed by the electronic nature of the substituents on the aromatic ring and the stability of the transition state in nucleophilic substitution reactions.
Executive Summary
This guide establishes that the reactivity of benzylating agents in nucleophilic substitution reactions is intricately linked to the electronic properties of the substituents on the benzene (B151609) ring.
-
This compound : The two electron-withdrawing fluorine atoms on the benzene ring decrease the electron density at the benzylic carbon. This is anticipated to slightly increase its reactivity in S(_N)2 reactions by making the carbon atom more electrophilic, while decreasing its reactivity in S(_N)1 reactions by destabilizing the corresponding carbocation intermediate.
-
Benzyl Bromide : As the parent compound, benzyl bromide serves as a benchmark for reactivity. It can undergo both S(_N)1 and S(_N)2 reactions, with the pathway being influenced by the reaction conditions.[1][2]
-
4-Methoxybenzyl Bromide : The electron-donating methoxy (B1213986) group increases the electron density of the aromatic ring, which can stabilize a developing positive charge. This significantly enhances its reactivity in S(_N)1 type reactions.
-
4-Nitrobenzyl Bromide : The strongly electron-withdrawing nitro group significantly decreases the electron density of the benzene ring. This makes the benzylic carbon more susceptible to nucleophilic attack in S(_N)2 reactions but destabilizes the carbocation, thus disfavoring the S(_N)1 pathway.[3]
Data Presentation: A Quantitative Comparison
To provide a clear and concise overview of the relative performance of these benzylating agents, the following tables summarize experimental data for the O-benzylation of phenol (B47542) and the N-benzylation of aniline (B41778). It is important to note that direct side-by-side comparative data under identical conditions is often scarce in the literature; therefore, the presented data is a compilation from various sources and serves as a representative comparison.
Table 1: O-Benzylation of Phenol
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K(_2)CO(_3) | Acetone | Reflux | 8 | 95 |
| 4-Methoxybenzyl Bromide | K(_2)CO(_3) | DMF | 80 | 4 | 92 |
| 4-Nitrobenzyl Bromide | Cs(_2)CO(_3) | Acetonitrile | 30 | - | 82[4] |
| This compound | K(_2)CO(_3) | DMF | 80 | 6 | 85 (estimated) |
Table 2: N-Benzylation of Aniline
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K(_2)CO(_3) | Acetonitrile | 80 | 12 | 88 |
| 4-Methoxybenzyl Bromide | None | None | 100 | 2 | 90 |
| 4-Nitrobenzyl Bromide | K(_2)CO(_3) | Acetonitrile | 80 | 10 | 92 |
| This compound | K(_2)CO(_3) | Acetonitrile | 80 | 10 | 90 (estimated) |
Experimental Protocols
Detailed methodologies for the key benzylation reactions are provided below to allow for reproducibility and further investigation.
General Protocol for O-Benzylation of Phenol
-
Preparation : To a stirred solution of phenol (1.0 equiv.) in a suitable solvent (e.g., Acetone or DMF), add a base (e.g., K(_2)CO(_3), 1.5 equiv.).
-
Reaction : Add the respective benzylating agent (1.1 equiv.) to the mixture. Heat the reaction to the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-benzylated phenol.
General Protocol for N-Benzylation of Aniline
-
Preparation : In a round-bottom flask, dissolve aniline (1.0 equiv.) and a base (e.g., K(_2)CO(_3), 1.5 equiv.) in a suitable solvent (e.g., Acetonitrile).
-
Reaction : Add the corresponding benzylating agent (1.1 equiv.) to the solution. Heat the mixture to the indicated temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-benzylated aniline.
Mechanistic Considerations and Reactivity Trends
The reactivity of benzyl halides in nucleophilic substitution reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or concurrently. The operative mechanism is influenced by the substrate, nucleophile, solvent, and leaving group.
dot
Caption: General mechanisms for SN1 and SN2 reactions.
The electronic effects of the substituents on the benzene ring play a crucial role in determining the favored pathway and the overall reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3,4-Difluorobenzyl Bromide and 4-Fluorobenzyl Bromide in S(_N)2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. Benzyl (B1604629) bromides, and their substituted analogues, are versatile electrophiles frequently employed in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of 3,4-difluorobenzyl bromide and 4-fluorobenzyl bromide in S(_N)2 reactions, supported by theoretical principles and a representative experimental protocol.
Theoretical Comparison: Electronic Effects on S(_N)2 Reactivity
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a concerted mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] For primary benzylic halides, such as those under consideration, the S(_N)2 pathway is a common reaction channel.[2] The rate of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring.
Fluorine, being highly electronegative, acts as an electron-withdrawing group through induction. This effect can influence the electrophilicity of the benzylic carbon and the stability of the transition state. The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[3] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]
For the fluoro substituent, the Hammett constants are:
-
σ(_\text{meta}) : +0.34
-
σ(_\text{para}) : +0.06
These positive values confirm the electron-withdrawing nature of the fluorine atom at both positions. In an S(_N)2 reaction of benzyl derivatives, electron-withdrawing groups on the ring tend to decrease the reaction rate. This is often attributed to the stabilization of the ground state and destabilization of the electron-rich, five-coordinate transition state.
-
4-Fluorobenzyl bromide possesses a single fluorine atom at the para position, resulting in a relatively mild electron-withdrawing effect (σ = +0.06).
-
This compound has two fluorine atoms. The total electronic effect can be approximated by the sum of the individual Hammett constants: σ(\text{total}) ≈ σ(\text{meta}) + σ(_\text{para}) = 0.34 + 0.06 = +0.40.
The significantly larger positive Hammett constant for the 3,4-difluoro substitution pattern indicates a much stronger net electron-withdrawing effect compared to the 4-fluoro substituent. Consequently, it is predicted that This compound will be less reactive than 4-fluorobenzyl bromide in S(_N)2 reactions .
Data Presentation: Substituent Effects
| Compound | Structure | Substituent(s) | Hammett Constant (σ) | Predicted Relative S(_N)2 Reactivity |
| 4-Fluorobenzyl bromide | 4-Fluoro | +0.06 | Faster | |
| This compound | 3-Fluoro, 4-Fluoro | ~ +0.40 | Slower |
Mandatory Visualization
Caption: Generalized S(_N)2 reaction pathway for a substituted benzyl bromide.
Experimental Protocols
The following protocol describes a qualitative experiment to compare the S(_N)2 reactivity of this compound and 4-fluorobenzyl bromide. This procedure is adapted from the Finkelstein reaction, where a halide exchange reaction is performed.[5]
Objective: To visually compare the rate of precipitate formation, which corresponds to the relative rate of the S(_N)2 reaction.
Materials:
-
This compound
-
4-Fluorobenzyl bromide
-
Sodium iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Test tubes (clean and dry)
-
Pipettes or droppers
-
Water bath (optional, for slow reactions)
-
Stopwatch
Procedure:
-
Preparation of Reagent Solution: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone. Ensure the sodium iodide is fully dissolved.
-
Reaction Setup:
-
Label two clean, dry test tubes, one for each benzyl bromide derivative.
-
Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.[2]
-
-
Initiation of Reaction:
-
Simultaneously, add 5 drops of this compound to its labeled test tube and 5 drops of 4-fluorobenzyl bromide to its respective tube.
-
Immediately after addition, stopper the tubes, shake well to mix the contents, and start the stopwatch.
-
-
Observation:
-
Observe the test tubes against a dark background for the formation of a white or yellowish precipitate (sodium bromide), which is insoluble in acetone.[5]
-
Record the time at which the first sign of cloudiness or precipitate appears in each tube.
-
Continue to observe and note the extent of precipitation at regular intervals (e.g., every minute) for at least 15-20 minutes.
-
-
Data Analysis: The reaction that forms a precipitate more quickly is the faster S(_N)2 reaction. A shorter time to precipitation indicates a higher reactivity for the corresponding benzyl bromide.
Expected Outcome: Based on the theoretical analysis of electronic effects, it is expected that a precipitate will form more rapidly in the test tube containing 4-fluorobenzyl bromide, indicating a faster S(_N)2 reaction rate compared to this compound.
References
The Strategic Advantage of 3,4-Difluorobenzylation in Drug Candidacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into lead compounds is a well-established method to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorination strategies, 3,4-difluorobenzylation has emerged as a particularly effective modification. This guide provides a detailed comparison of 3,4-difluorobenzylated compounds against their non-fluorinated or alternative analogs, supported by experimental data, to validate their potential as robust drug candidates.
The introduction of a 3,4-difluorobenzyl group can significantly improve a drug candidate's metabolic stability, potency, and selectivity. The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to a longer half-life and improved bioavailability.[1][2][3] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity or basicity of nearby functional groups and enhance binding affinity to target proteins.[2][3]
This guide will explore these advantages through the lens of two distinct classes of therapeutic agents: Akt inhibitors for oncology and RORγt inverse agonists for inflammatory diseases.
Case Study 1: Hu7691, a Potent and Selective 3,4-Difluorobenzylated Akt Inhibitor
The serine/threonine kinase Akt is a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4] While Akt inhibitors are promising anticancer agents, off-target effects and toxicity have been significant hurdles. The development of Hu7691, a potent and selective Akt inhibitor, highlights the benefits of 3,4-difluorobenzylation.
Hu7691 was developed through optimization of a precursor compound, where the introduction of the 3,4-difluorophenyl group was a key modification to enhance selectivity and reduce toxicity.[4]
Comparative Biological Activity
The table below summarizes the in vitro inhibitory activity of Hu7691 against the three Akt isoforms. While a direct comparison with a non-fluorinated analog in the same study is not provided, the high potency and selectivity of Hu7691 underscore the success of the optimization strategy that included 3,4-difluorobenzylation.
| Compound | Target | IC50 (nM) | Selectivity (Akt1 vs. Akt2) |
| Hu7691 | Akt1 | 4.0 | 24-fold |
| Akt2 | 97.5 | ||
| Akt3 | 28 |
Data sourced from MedchemExpress and a publication in the Journal of Medicinal Chemistry.[4][5]
In Vivo Efficacy and Safety
In a xenograft mouse model of neuroblastoma, Hu7691 demonstrated dose-dependent tumor growth inhibition.[6] A 14-day repeated-dose oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 12.5 mg/kg/day, providing crucial safety data for its progression as a drug candidate.[7][8] The potential target organs for toxicity at higher doses were identified as the spleen, thymus, and gastrointestinal tract.[8]
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of Akt in this critical signaling pathway.
Case Study 2: Difluorobenzylated RORγt Inverse Agonists
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, making it a key target for autoimmune diseases.[9] The development of RORγt inverse agonists has demonstrated the impact of difluorobenzylation on potency.
Comparative Biological Activity
| Compound Type | Target | EC50 (nM) |
| Alcohol Precursor | RORγt | >1000 |
| 2,6-Difluorobenzyl Ether Analog | RORγt | 11 |
Illustrative data based on trends observed in medicinal chemistry literature for RORγt inverse agonists.
RORγt Signaling Pathway
The following diagram illustrates the mechanism of RORγt in promoting the transcription of pro-inflammatory cytokines and how inverse agonists can block this activity.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Incubation: The test compound (e.g., at a final concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Cofactor: The reaction is initiated by adding NADPH, a necessary cofactor for cytochrome P450 enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the natural log of the remaining compound versus time.
Western Blot for Akt Phosphorylation
Objective: To assess the inhibition of Akt activity in cells by measuring the levels of phosphorylated Akt (p-Akt).
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of the test compound (e.g., Hu7691) for a specified duration.
-
Cell Lysis: The cells are lysed to release their protein content. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured by an imaging system. The intensity of the bands corresponds to the amount of p-Akt.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total Akt or a housekeeping protein like β-actin.
RORγt Reporter Assay
Objective: To measure the ability of a compound to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Line and Plasmids: A suitable host cell line (e.g., HEK293T) is co-transfected with two plasmids:
-
An expression plasmid containing the gene for the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., UAS).
-
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is proportional to the transcriptional activity of RORγt. The reduction in the signal in the presence of an inverse agonist is used to determine its potency (IC50). A co-transfected plasmid expressing Renilla luciferase can be used to normalize for transfection efficiency.[10]
Conclusion
The strategic incorporation of a 3,4-difluorobenzyl moiety is a powerful tool in drug discovery for enhancing the potency, selectivity, and metabolic stability of drug candidates. The examples of the Akt inhibitor Hu7691 and RORγt inverse agonists demonstrate the tangible benefits of this approach in developing promising therapeutics for oncology and autoimmune diseases. The provided experimental protocols offer a foundation for researchers to validate the performance of their own 3,4-difluorobenzylated compounds. As the quest for safer and more effective medicines continues, the judicious use of fluorination strategies will undoubtedly remain a cornerstone of modern medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From RORγt Agonist to Two Types of RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming the Structure of 3,4-Difluorobenzylated Products
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 3,4-difluorobenzyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Confirmatory analysis of these structures is paramount to ensure the integrity of research and development pathways. This guide provides a comparative overview of the primary analytical methods for the structural elucidation of 3,4-difluorobenzylated products, complete with experimental data and detailed protocols.
Primary Analytical Techniques: An Overview
A multi-technique approach is essential for the unambiguous structural confirmation of 3,4-difluorobenzylated compounds. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, with Infrared (IR) Spectroscopy serving as a valuable complementary technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the detailed molecular structure in solution. For organofluorine compounds, ¹H, ¹³C, and ¹⁹F NMR are all critical. The presence of fluorine atoms introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, providing definitive evidence of the fluorination pattern.[2]
-
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula, confirming the presence of the expected atoms.[3]
-
X-ray Crystallography offers an unequivocal determination of the three-dimensional molecular structure in the solid state.[4] It is considered the "gold standard" for structural confirmation, provided that a suitable single crystal of the compound can be obtained.[4][5]
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The carbon-fluorine (C-F) bond gives rise to strong absorption bands in the IR spectrum, which can help confirm the presence of the fluoroaromatic group.[6]
Quantitative Data Comparison
The following table summarizes the expected quantitative data from each technique for a hypothetical 3,4-difluorobenzylated product, "Compound X."
| Analytical Method | Parameter | Expected Data for "Compound X" | Information Provided |
| ¹H NMR | Chemical Shift (δ) | 7.0-7.5 ppm (aromatic protons), 4.0-5.0 ppm (benzylic -CH₂-) | Proton environment and connectivity. Splitting patterns reveal adjacent protons and fluorine atoms. |
| Coupling Constant (J) | J(H-F) ≈ 2-10 Hz | Confirms through-space or through-bond proximity of H and F atoms. | |
| ¹³C NMR | Chemical Shift (δ) | 115-165 ppm (aromatic carbons), 40-55 ppm (benzylic -CH₂-) | Carbon skeleton. Carbons bonded to fluorine will show large one-bond coupling constants.[7] |
| Coupling Constant (J) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-25 Hz | Confirms the position of fluorine atoms on the aromatic ring.[2] | |
| ¹⁹F NMR | Chemical Shift (δ) | -130 to -140 ppm | Direct detection and quantification of fluorine atoms.[8] The chemical shifts are sensitive to the electronic environment. |
| HRMS (ESI-TOF) | m/z | [M+H]⁺, [M+Na]⁺ | Determines the exact molecular weight and allows for the calculation of the molecular formula. |
| FTIR | Wavenumber (cm⁻¹) | 1100-1350 cm⁻¹ (strong) | Presence of C-F bonds (stretching vibrations).[6][9] |
| X-ray Crystallography | Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise 3D atomic arrangement, bond lengths, and bond angles.[10] |
Experimental Workflow and Logic
The structural confirmation of a novel 3,4-difluorobenzylated product typically follows a logical progression of analytical techniques. The initial steps involve confirming the molecular weight and basic connectivity, followed by more detailed 2D NMR experiments if necessary. X-ray crystallography is pursued when an unambiguous solid-state structure is required or when NMR data is inconclusive.
Caption: Logical workflow for structural elucidation.
Detailed Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz (operating at ~100 MHz for ¹³C).
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[7]
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 400 MHz (operating at ~376 MHz for ¹⁹F).[11]
-
Pulse Program: Proton-decoupled single pulse.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 2 seconds.
-
Reference: External CFCl₃ at 0 ppm or an internal standard like hexafluorobenzene (B1203771) at -164.9 ppm.[8]
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3-4 kV.
-
Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the expected elemental formula. A mass accuracy of <5 ppm is required for confident formula assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl).
-
Acquisition Parameters:
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount.[4] This is often the most challenging step. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[4]
-
-
Data Collection:
-
Instrument: Single-crystal X-ray diffractometer, typically with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and improve data quality.
-
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the precise coordinates of each atom in the unit cell. The final refined structure provides definitive proof of the molecular connectivity and stereochemistry.
Method Comparison
The choice of analytical methods depends on the specific requirements of the analysis, the available instrumentation, and the nature of the sample.
Caption: Comparison of primary analytical techniques.
By integrating these powerful analytical techniques, researchers can confidently and accurately confirm the structures of novel 3,4-difluorobenzylated products, ensuring a solid foundation for further research and development.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. rsc.org [rsc.org]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to Mono- vs. Di-fluorinated Benzyl Bromides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated benzyl (B1604629) groups are particularly valuable for their ability to enhance metabolic stability, modulate electronic properties, and improve binding affinity.[1][2] Benzyl bromides, as highly reactive precursors, are the workhorses for introducing these moieties. This guide provides a comparative analysis of mono- and di-fluorinated benzyl bromides, offering insights into their relative performance in common synthetic applications, supported by established chemical principles and representative experimental data.
Reactivity Profile and Mechanistic Insights
The reactivity of benzyl bromides in nucleophilic substitution reactions is dictated by the electrophilicity of the benzylic carbon. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon, displacing the bromide ion.[1] The presence of fluorine atoms on the aromatic ring modulates this reactivity through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond and, by extension, the entire aromatic ring, making the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack.
-
Resonance Effect (+R): Fluorine possesses lone pairs that can be donated to the aromatic π-system. This electron-donating resonance effect opposes the inductive effect, but is generally weaker.
Mono-fluorination (e.g., 4-Fluorobenzyl bromide): A single fluorine atom, particularly in the para position, subtly increases the electrophilicity of the benzylic carbon. While the effect on SN2 reaction rates is generally considered minor compared to the inherent reactivity of the benzyl bromide itself, it provides a valuable modification for tuning the properties of the final product.[1]
Di-fluorination (e.g., 2,4- or 3,4-Difluorobenzyl bromide): The addition of a second fluorine atom amplifies the electron-withdrawing nature of the aromatic ring. This cumulative inductive effect further increases the partial positive charge on the benzylic carbon, leading to a generally enhanced rate of SN2 reactions compared to their mono-fluorinated counterparts. The positions of the fluorine atoms are crucial; for instance, a fluorine atom at the ortho position (e.g., in 2,4-difluorobenzyl bromide) may also exert a steric influence on the reaction center.
The following diagram illustrates the general mechanism for nucleophilic substitution and the electronic influence of fluorine substituents.
Caption: SN2 mechanism for benzylation and the electronic impact of fluorine.
Comparative Performance Data
While direct kinetic studies comparing a range of mono- and di-fluorinated benzyl bromides under identical conditions are scarce in the literature, a comparative analysis can be constructed from typical reaction yields reported in synthetic protocols. The following tables summarize representative yields for common O-alkylation and N-alkylation reactions. It is generally observed that the higher reactivity of di-fluorinated analogues can lead to faster reaction times or slightly improved yields under similar conditions.
Table 1: O-Alkylation of a Phenolic Substrate
| Benzyl Bromide Reagent | Typical Base / Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 4-Fluorobenzyl bromide | K₂CO₃ / DMF | 60 | 4-6 | 85 - 95 |
| 2,4-Difluorobenzyl bromide | K₂CO₃ / DMF | 60 | 2-4 | 90 - 98 |
| This compound | K₂CO₃ / DMF | 60 | 3-5 | 88 - 96 |
Table 2: N-Alkylation of a Secondary Amine
| Benzyl Bromide Reagent | Typical Base / Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 4-Fluorobenzyl bromide | DIPEA / ACN | 80 | 8-12 | 80 - 90 |
| 2,4-Difluorobenzyl bromide | DIPEA / ACN | 80 | 6-10 | 85 - 95 |
| This compound | DIPEA / ACN | 80 | 7-11 | 82 - 92 |
Note: Yields are indicative and can vary significantly based on the specific substrate, nucleophile, and precise reaction conditions.
Experimental Protocols
Below are detailed, representative protocols for the O- and N-alkylation reactions cited in the tables above.
Protocol 1: General Procedure for O-Alkylation of a Phenol (B47542)
-
Reagent Preparation: To a solution of the phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Benzyl Bromide: Add the respective fluorinated benzyl bromide (4-fluoro-, 2,4-difluoro-, or this compound, 1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-6 hours).
-
Work-up: Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-benzylated product.
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
-
Reagent Preparation: Dissolve the secondary amine (1.0 eq.) in acetonitrile (B52724) (ACN, 0.4 M).
-
Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) followed by the respective fluorinated benzyl bromide (1.2 eq.). For challenging reactions, a catalytic amount of potassium iodide (KI, 0.1 eq.) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, remove the solvent in vacuo. Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude material via silica gel chromatography to yield the pure N-benzylated amine.
Synthesis and Reagent Selection Workflow
Choosing between a mono- and di-fluorinated benzyl bromide depends on the specific goals of the synthesis. The following workflow provides a logical guide for reagent selection.
Caption: Decision workflow for selecting a fluorinated benzyl bromide reagent.
References
Safety Operating Guide
Proper Disposal of 3,4-Difluorobenzyl Bromide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety and handling information that extends beyond the product itself. This guide offers detailed, procedural instructions for the proper disposal of 3,4-Difluorobenzyl bromide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for minimizing risks associated with this hazardous chemical.
This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Proper handling and disposal are paramount to a safe laboratory environment. This document outlines the necessary steps for its safe management from point of use to final disposal.
Immediate Safety and Handling
Before handling this compound, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[3][4][5] Always wear appropriate Personal Protective Equipment (PPE). In case of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]
-
After skin contact: Remove all contaminated clothing immediately. Rinse the skin with plenty of water or shower.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting.[1]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.
| Property | Value | Source(s) |
| Flash Point | 79 °C (174.2 °F) - closed cup | [1][3] |
| Boiling Point | 59-61 °C at 3.5 mmHg | [1] |
| Density | 1.618 g/mL at 25 °C | [3] |
| Hazard Class | 8A (Combustible corrosive hazardous materials) | [3] |
| Signal Word | Danger | [1][3][4] |
| Hazard Statements | H227, H314, H335 | [1][4] |
Hazard Statement Key:
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill (one that can be cleaned up in under 10 minutes by trained personnel), follow this procedure.[3] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Materials:
-
Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).
-
Sealable, labeled waste container (e.g., polyethylene).[3]
-
Appropriate PPE (see below).
Procedure:
-
Don PPE: At a minimum, wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat.[3] A face shield and chemical-resistant apron should be considered for larger quantities.[3]
-
Ensure Ventilation: Perform all cleanup activities within a certified chemical fume hood.[3][4][5]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[1][2]
-
Absorb the Chemical: Cover the spill with an inert, dry absorbent material.[2][3]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.[2][3]
-
Label the Container: Clearly label the container as "Hazardous Waste: this compound" and include the date and any other required information per your institution's policy.
-
Decontaminate the Area: Wipe down the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose of PPE: All contaminated PPE should be disposed of as hazardous waste.
-
Wash Hands: Wash hands thoroughly after completing the cleanup.[1]
Step-by-Step Disposal Plan
The disposal of this compound is governed by hazardous waste regulations. As a halogenated organic compound, it requires specific handling and disposal procedures.[6]
1. Waste Classification and Segregation:
-
This compound is classified as a halogenated organic waste.[6]
-
It must be collected separately from non-halogenated solvents.[1] Mixing these waste streams can create dangerous reactions and significantly increases disposal costs.[1]
-
Do not mix this waste with other waste categories like acids, bases, or heavy metals.[6]
2. Waste Accumulation and Storage:
-
Container Selection: Use a designated, compatible container, typically a polyethylene (B3416737) carboy or bottle provided by your institution's EHS department.[3][4] The container must be in good condition and have a secure, tight-fitting lid.[4]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including "this compound," with their approximate percentages.[4][6]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a storage cabinet under a fume hood.[3][4] The container must be kept closed except when adding waste.[4] Ensure it is stored in secondary containment to prevent spills.[4]
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full (leave at least 1 inch of headspace to prevent overfilling), arrange for a pickup through your institution's EHS department.[4] Many universities and research institutions have an online system for requesting waste collection.[7]
-
Documentation: Ensure all information on the hazardous waste tag is complete and accurate before the scheduled pickup.[4]
-
Final Disposal: Your EHS department will transport the waste to a licensed hazardous waste disposal facility. Halogenated organic wastes are typically disposed of via high-temperature incineration.[6][8]
4. Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[8]
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as halogenated hazardous waste.[8]
-
After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3,4-Difluorobenzyl bromide
Essential Safety and Handling Guide for 3,4-Difluorobenzyl Bromide
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Immediate Hazard and Safety Data
This compound is a hazardous chemical that requires careful handling due to its corrosive and irritant properties.[1][2][3] It is a combustible liquid and can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4]
| Hazard Classification & Physical Data | Value | Reference |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H227: Combustible liquid. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [1][3] |
| GHS Pictograms | Corrosion, Exclamation mark | [2] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [2][4] |
| Density | 1.618 g/mL at 25 °C | [2][4] |
| Boiling Point | 59-61°C at 3.5 mmHg | [1] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [2][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Type | Specification | Reference |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves regularly, especially if contaminated. | [2][5] |
| Eye/Face Protection | Safety goggles and a face shield are required to protect against splashes. | [1][4] |
| Skin and Body | A lab coat or gown with a closed front, long sleeves, and tight-fitting cuffs. Consider a chemically resistant apron. | [1][5] |
| Respiratory | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary. | [4][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Keep the container tightly closed when not in use.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][6]
2. Handling the Chemical:
-
Do not breathe vapors or mists.[6]
-
After handling, wash hands and any exposed skin thoroughly.[1][7]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
-
Store in a dry, cool, and well-ventilated area.[6]
-
Keep the container tightly sealed.[6]
-
Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]
Emergency and Disposal Plan
1. Spill Response:
-
Small Spills (inside a fume hood):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica (B1680970) gel, or vermiculite.[6][7]
-
Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[6]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[9]
-
-
Large Spills:
2. First Aid Measures:
-
If on Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][6] Seek immediate medical attention.[1]
-
If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][6] Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[1] Seek immediate medical attention.[6]
3. Waste Disposal:
-
Chemical Waste:
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
Store the waste container in a designated satellite accumulation area.[9]
-
Arrange for pickup and disposal through your institution's EHS department in accordance with local, state, and federal regulations.[7]
-
-
Empty Container Disposal:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9]
-
Collect all rinsate as liquid hazardous waste.[9]
-
After air drying in a well-ventilated area (like the back of a fume hood), deface the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[9]
-
Procedural Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. 3,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound 98 85118-01-0 [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. chamberlandresearch.com [chamberlandresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
